molecular formula C9H9BrN2O3 B12539035 N-(2-(Bromomethyl)-5-nitrophenyl)acetamide CAS No. 651733-07-2

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Cat. No.: B12539035
CAS No.: 651733-07-2
M. Wt: 273.08 g/mol
InChI Key: YDWDVJVLNIFXJZ-UHFFFAOYSA-N
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Description

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(Bromomethyl)-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Bromomethyl)-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651733-07-2

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-[2-(bromomethyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,11,13)

InChI Key

YDWDVJVLNIFXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CBr

Origin of Product

United States

Foundational & Exploratory

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: A Bifunctional Scaffold for Advanced Nitrogen Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of synthetic organic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (CAS: 651733-07-2) is a highly reactive, orthogonally functionalized intermediate[]. Featuring a masked aniline (acetamide), a highly electrophilic benzylic bromide, and an electron-withdrawing nitro group, this molecule serves as a premier precursor for the divergent synthesis of 6-nitroindoles, 7-nitroquinazolines, and related nitrogenous heterocycles. This technical guide explores the molecular architecture, mechanistic utility, and field-proven protocols for leveraging this compound in advanced drug development.

Molecular Architecture and Physicochemical Properties

The synthetic versatility of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide stems from the precise spatial and electronic arrangement of its three functional groups.

  • The Para-Nitro Effect: The nitro group at C5 is situated exactly para to the benzylic carbon at C2. This strong electron-withdrawing relationship severely destabilizes any potential benzylic cation, strictly enforcing an

    
     mechanism. Simultaneously, it increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack.
    
  • The Meta-Acetamide Relationship: The nitro group is meta to the acetamide group at C1. Because resonance effects cannot propagate through the meta position, the nitro group's influence on the amide nitrogen is purely inductive. This preserves sufficient nucleophilicity in the amide carbonyl/nitrogen for subsequent intramolecular cyclizations.

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Chemical Name N-(2-(Bromomethyl)-5-nitrophenyl)acetamideStandard IUPAC nomenclature.
CAS Number 651733-07-2Unique registry identifier[].
Molecular Formula

Indicates high degree of functionalization.
Molecular Weight 273.08 g/mol Ideal low-molecular-weight building block.
Key Reactive Sites Benzylic

(Electrophile), Amide

(Electrophile/Nucleophile)
Enables tandem

/ cyclodehydration sequences.

Mechanistic Utility in Heterocyclic Synthesis

The proximity of the benzylic bromide and the acetamide group (an ortho relationship) makes this molecule an ideal bis-electrophile/nucleophile for forming fused ring systems[2]. Because direct intramolecular attack of the amide nitrogen onto the benzylic bromide would form a highly strained 4-membered benzazete ring[3], the molecule is instead used to "capture" external atoms (carbon or nitrogen) to form stable 5- or 6-membered heterocycles.

G A N-(2-(Bromomethyl)-5- nitrophenyl)acetamide (Core Precursor) B Cyanation (KCN) + Cyclization A->B D Primary Amines (R-NH2) + Dehydration A->D F Active Methylenes (e.g., Malonates) A->F C 6-Nitroindole Derivatives (5-Membered Ring) B->C E Quinazoline Derivatives (6-Membered Ring) D->E G Quinoline Derivatives (6-Membered Ring) F->G

Fig 1: Divergent synthetic pathways of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of 7-Nitroquinazoline Derivatives

Quinazolines are privileged pharmacophores in oncology (e.g., EGFR inhibitors). The following protocol details the tandem


 amination and cyclodehydration of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide to yield 3-benzyl-2-methyl-7-nitro-3,4-dihydroquinazoline.
Step 1: Electrophilic Capture ( Amination)
  • Procedure: Dissolve 1.0 eq of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide in anhydrous THF (0.2 M). Add 1.1 eq of benzylamine, followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 25 °C for 4 hours.

  • Causality: Anhydrous THF is selected to prevent competitive hydrolysis of the highly activated benzylic bromide. DIPEA acts as a non-nucleophilic proton sponge, scavenging the HBr byproduct to prevent the protonation and subsequent deactivation of the benzylamine nucleophile.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (

    
     273/275, isotopic Br pattern) and the emergence of the secondary amine intermediate (
    
    
    
    at
    
    
    299.15) validates the completion of the
    
    
    phase.
Step 2: Acid-Catalyzed Cyclodehydration
  • Procedure: Evaporate the THF and reconstitute the crude intermediate in toluene. Add 0.1 eq of p-Toluenesulfonic acid (pTSA). Attach a Dean-Stark apparatus and reflux at 110 °C for 6 hours.

  • Causality: The pTSA protonates the acetamide carbonyl, drastically increasing its electrophilicity. The newly formed secondary amine attacks the carbonyl carbon, forming a hemiaminal. The Dean-Stark trap continuously removes water, driving the thermodynamic equilibrium toward the dehydrated, cyclic amidine (dihydroquinazoline)[2].

  • Self-Validation: The reaction is self-validating via mass spectrometry; the intermediate mass (

    
     299.15) will shift cleanly by -18 Da, yielding a final product mass of 
    
    
    
    at
    
    
    281.14.

Handling, Stability, and Storage

Due to the para-nitro activation, the benzylic bromide moiety is exceptionally reactive and prone to solvolysis.

  • Storage Causality: Exposure to atmospheric moisture will lead to the slow displacement of the bromide by water, yielding the inactive benzylic alcohol. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Quality Control (Self-Validation): Before deploying the reagent in a multi-step synthesis, dissolve a 1 mg aliquot in dry acetonitrile and analyze via LC-MS. The presence of a peak at

    
     211 (
    
    
    
    for the benzylic alcohol) indicates degradation. If degradation exceeds 5%, the material should be passed through a short silica plug (Hexanes/EtOAc) prior to use.

Applications in Drug Development

The heterocycles derived from N-(2-(Bromomethyl)-5-nitrophenyl)acetamide are highly prized in medicinal chemistry. The resulting 7-nitroquinazolines or 6-nitroindoles can be subjected to catalytic hydrogenation (Pd/C,


) to yield the corresponding anilines. These anilines serve as versatile attachment points for sulfonylation, acylation, or Buchwald-Hartwig cross-couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries for kinase inhibition and GPCR modulation[4].

References

  • BOC Sciences. "Main Product - BOC Sciences: N-(2-(BROMOMETHYL)-5-NITROPHENYL)ACETAMIDE (CAS 651733-07-2)". BOC Sciences Product Catalog.
  • Arachchige, P., & Yi, C. S. "Transition-metal-catalyzed synthesis of quinazolines: A review". Frontiers in Chemistry / PMC.
  • Wang, et al. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines". PMC.
  • Google Patents. "Methods for treating hepatitis C (WO 2006/019831)". Google Patents.

Sources

CAS number for N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (CAS: 651733-07-2): Synthesis, Mechanisms, and Applications in Heterocyclic Chemistry

As a Senior Application Scientist, I approach the synthesis and utilization of bifunctional building blocks not merely as a sequence of steps, but as a highly orchestrated interplay of electronic effects, kinetic controls, and thermodynamic driving forces. The compound N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (CAS: 651733-07-2)[1] exemplifies such a building block. It is a highly versatile intermediate utilized extensively in the drug development pipeline for the construction of complex nitrogen-containing heterocycles.

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate, providing self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

At its core, N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is an engineered bifunctional scaffold[]. The structural logic dictates its reactivity:

  • The Benzylic Bromide: Positioned ortho to the acetamide, this moiety is a potent electrophile. The para-nitro group exerts a strong electron-withdrawing effect (-I, -M), which makes the benzylic carbon highly susceptible to SN2 displacement by incoming nucleophiles.

  • The Acetamide Group: Serves a dual purpose. During synthesis, it protects the sensitive aniline nitrogen from oxidative degradation. Post-synthesis, it acts as a latent internal nucleophile for intramolecular cyclizations.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name N-(2-(Bromomethyl)-5-nitrophenyl)acetamide
CAS Number 651733-07-2
Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
Structural Class Bifunctional Aniline Derivative
Key Reactive Sites Benzylic Bromide (Electrophile), Acetamide (Latent Nucleophile)

De Novo Synthesis Strategy & Mechanistic Insights

The synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is typically achieved via a two-step sequence starting from 2-methyl-5-nitroaniline. The critical transformation is the Wohl-Ziegler radical benzylic bromination.

Causality in Radical Bromination: The Goldfinger Mechanism Historically, the Bloomfield mechanism proposed that the succinimidyl radical was the primary chain carrier in Wohl-Ziegler brominations. However, modern kinetic investigations and the universally accepted Goldfinger mechanism demonstrate that N-bromosuccinimide (NBS) serves primarily to maintain a low, steady-state concentration of molecular bromine (Br2)[3].

This kinetic control is crucial: the low concentration of Br2 prevents competing electrophilic addition to aromatic systems and ensures that the bromine radical (Br•) acts as the true chain-carrying species[4].

GoldfingerMechanism Init Initiation: AIBN yields initiator radicals BrRad Trace Br2 Homolysis: Br2 → 2 Br• Init->BrRad Abs Hydrogen Abstraction: Ar-CH3 + Br• → Ar-CH2• + HBr BrRad->Abs Ionic NBS Activation (Ionic): NBS + HBr → Succinimide + Br2 Abs->Ionic HBr generated Prop Bromination (Propagation): Ar-CH2• + Br2 → Ar-CH2Br + Br• Ionic->Prop Br2 generated Prop->Abs Br• recycled

Caption: The Goldfinger mechanism for radical benzylic bromination using NBS.

Synthetic Applications & Downstream Workflows

The true value of CAS 651733-07-2 lies in its downstream applications. By leveraging the ortho-relationship between the electrophilic benzylic bromide and the nucleophilic acetamide, chemists can rapidly assemble privileged medicinal scaffolds. For instance, treatment with carbon nucleophiles followed by base-mediated cyclization yields functionalized indoles. Alternatively, condensation with primary amines or amidines constructs the quinazoline core, a motif ubiquitous in kinase inhibitors.

SynthesisWorkflow A 2-Methyl-5-nitroaniline (Starting Material) B N-(2-Methyl-5-nitrophenyl)acetamide (Intermediate) A->B Acetylation (Ac2O, DMAP) C N-(2-(Bromomethyl)-5-nitrophenyl)acetamide CAS: 651733-07-2 B->C Wohl-Ziegler Bromination (NBS, AIBN) D Indole Derivatives (via Cyclization) C->D Base-mediated Intramolecular Coupling E Quinazoline Derivatives (via Condensation) C->E Condensation with Amines

Caption: Synthetic workflow from 2-methyl-5-nitroaniline to complex heterocycles.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following Wohl-Ziegler bromination protocol is designed as a self-validating system. Every step includes an in-process control (IPC) to verify causality and reaction progress.

Step-by-Step Methodology: Synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

  • Initiation & Setup: Charge a dry, argon-purged reaction vessel with N-(2-methyl-5-nitrophenyl)acetamide (1.0 equiv), recrystallized NBS (1.05 equiv), and AIBN (0.05 equiv) in anhydrous carbon tetrachloride (CCl4) or a greener alternative like trifluorotoluene.

    • Causality: The slight excess of NBS ensures complete conversion, while the non-polar solvent minimizes ionic side reactions and keeps the steady-state concentration of Br2 low[3].

  • Thermal Activation: Heat the suspension to a gentle reflux (approx. 75–80°C) under vigorous stirring.

    • Causality: Thermal decomposition of AIBN generates the initial isobutyronitrile radicals, which abstract bromine to kickstart the Goldfinger propagation cycle[4].

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via 1H-NMR of crude aliquots. The protocol is self-validating: the disappearance of the benzylic methyl singlet (~2.4 ppm) and the emergence of a new benzylic bromide singlet (~4.5 ppm) provides unambiguous confirmation of conversion.

  • Workup & Isolation: Cool the mixture to 0°C to precipitate the succinimide by-product. Filter the suspension, concentrate the filtrate under reduced pressure, and purify via recrystallization (e.g., from EtOAc/Hexanes) or flash chromatography.

    • Causality: Succinimide is highly insoluble in cold non-polar solvents, allowing for a straightforward, thermodynamically driven physical separation.

Safety, Stability, and Handling

Benzylic bromides are potent alkylating agents and severe lachrymators. The compound must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). To prevent spontaneous hydrolysis to the corresponding benzyl alcohol, store the material strictly under an inert argon atmosphere at 2–8°C, protected from ambient light and moisture.

References

  • N-(2-(BROMOMETHYL)-5-NITROPHENYL)ACETAMIDE . ChemicalBook.1

  • Main Product - BOC Sciences . BOC Sciences.

  • What is Allylic Bromination? . Master Organic Chemistry. 3

  • Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing . New Era Spectro / ACS Publications. 4

Sources

Reactivity and Synthetic Utility of 2-Bromomethyl-5-nitroacetanilide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the rational design of heterocyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 2-Bromomethyl-5-nitroacetanilide and its derivatives represent a premier class of such intermediates. Characterized by a densely packed aromatic core, this molecule offers three distinct sites for chemical manipulation: a highly electrophilic benzylic bromide, a protected (latent) nucleophilic aniline, and an electron-withdrawing nitro group.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for leveraging 2-bromomethyl-5-nitroacetanilide in the synthesis of complex pharmacophores, particularly quinazoline, isoindolinone, and benzothiazine derivatives.

Mechanistic Profiling & Electronic Architecture

To successfully deploy 2-bromomethyl-5-nitroacetanilide in multi-step syntheses, researchers must understand the causality behind its reactivity profile. The molecule's behavior is governed by the electronic interplay of its three functional groups:

  • The Bromomethyl Group (Electrophilic Center): Positioned ortho to the acetanilide, the

    
     group is highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    ). The benzylic carbon is activated by the aromatic ring, allowing for rapid displacement by amines, thiols, and alkoxides.
  • The Acetanilide Group (Latent Nucleophile): The acetyl group serves a dual purpose. First, it lowers the nucleophilicity of the nitrogen, preventing premature self-condensation or polymerization with the adjacent bromomethyl group. Second, it acts as a stable protecting group during initial

    
     functionalization, which can later be hydrolyzed to reveal a primary amine for intramolecular cyclization .
    
  • The Nitro Group (Electronic Modulator): Located at position 5, the strongly electron-withdrawing

    
     group desensitizes the aromatic ring to oxidative degradation and unwanted electrophilic aromatic substitution (EAS). Furthermore, it provides a synthetic handle that can be selectively reduced to an amine for late-stage diversification (e.g., amide coupling or Buchwald-Hartwig amination).
    

ReactivityMap Core 2-Bromomethyl-5-nitroacetanilide CH2Br Bromomethyl Group (SN2 Electrophile) Core->CH2Br NHAc Acetanilide Group (Protected Nucleophile) Core->NHAc NO2 Nitro Group (Electronic Modulator) Core->NO2 Sub Aliphatic/Aromatic Amines Thiols, Alkoxides CH2Br->Sub Cyc Deprotection & Annulation (Quinazolines, Indoles) NHAc->Cyc Red Reduction to Aniline (Amide Coupling) NO2->Red

Fig 1: Orthogonal reactivity domains of 2-bromomethyl-5-nitroacetanilide.

Core Reactivity Pathways & Annulation Strategies

Intermolecular Functionalization

The primary synthetic trajectory involves the displacement of the benzylic bromide. Because the acetanilide nitrogen is electronically deactivated and sterically hindered, chemoselective


 reactions can be performed using exogenous nucleophiles. The choice of base is critical here: non-nucleophilic bases such as Potassium Carbonate (

) or Cesium Carbonate (

) are required to scavenge the generated hydrobromic acid (

) without competing for the electrophilic carbon.
Tandem Deprotection and Intramolecular Cyclization

Once the bromomethyl group is functionalized (e.g., with a primary amine), the molecule is primed for heterocycle synthesis. Acidic hydrolysis of the acetyl group reveals the highly nucleophilic primary aniline. Depending on the reagent introduced during the


 step, this intermediate will spontaneously cyclize, or can be forced to cyclize using coupling agents like 1,1'-Carbonyldiimidazole (CDI) to form rigid heterocyclic scaffolds such as quinazolinones, which are privileged structures in oncology and immunology .

CyclizationWorkflow Step1 Starting Material (Protected) Step2 SN2 Substitution (Add Nucleophile) Step1->Step2 K2CO3, DMF Step3 Acidic Deprotection (Remove Acetyl) Step2->Step3 HCl, EtOH Step4 Intramolecular Cyclization Step3->Step4 CDI or Heat Step5 Heterocyclic Scaffold Step4->Step5

Fig 2: Workflow for the synthesis of heterocyclic scaffolds via intramolecular annulation.

Quantitative Data: Optimization

The efficiency of the benzylic substitution is heavily dependent on the steric bulk of the nucleophile and the solvation energy of the transition state. Polar aprotic solvents like DMF or NMP are optimal as they leave the nucleophile unsolvated and highly reactive.

Table 1: Optimization of


 Displacement on 2-Bromomethyl-5-nitroacetanilide 
NucleophileBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Rationale
Benzylamine

(2.0)
DMF25488Low steric hindrance; DMF accelerates

transition state.
Morpholine

(2.0)
THF60682Secondary amine requires mild heating;

enhances solubility.
Thiophenol

(1.5)
DCM25294Highly nucleophilic thiolate drives rapid, near-quantitative conversion.
Aniline

(2.0)
DMF801265Poor nucleophilicity of aromatic amines requires thermal forcing.

Experimental Protocols

The following protocols are designed as self-validating systems. The presence of the nitro group ensures that all intermediates are highly UV-active, allowing for precise reaction monitoring via LCMS or TLC (UV 254 nm).

Protocol A: Chemoselective Displacement with Primary Amines

Objective: To install a secondary amine at the benzylic position without disturbing the acetanilide protecting group.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromomethyl-5-nitroacetanilide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 equiv). Causality: Potassium carbonate is strictly non-nucleophilic, ensuring it only acts as an acid scavenger for the byproduct HBr, preventing the formation of unreactive amine hydrobromide salts.
    
  • Nucleophile Introduction: Add the primary amine (e.g., benzylamine, 1.1 equiv) dropwise at 0 °C to control the initial exothermic reaction.

  • Propagation: Remove the ice bath and stir the reaction at ambient temperature (25 °C) for 4 hours. Monitor the consumption of the starting material via LCMS.

  • Workup & Validation: Pour the reaction mixture into 10 volumes of ice-cold distilled water. The high polarity of the nitroaromatic core typically forces the product to precipitate as a crystalline solid. Filter, wash with cold water to remove residual DMF, and dry under high vacuum.

Protocol B: Deprotection and Annulation to Tetrahydroquinazoline Derivatives

Objective: To unmask the aniline and drive an intramolecular cyclization.

  • Deprotection: Suspend the intermediate from Protocol A (1.0 equiv) in absolute ethanol (0.1 M). Add aqueous 6M HCl (5.0 equiv). Heat the mixture to reflux (80 °C) for 3 hours. Causality: The acidic conditions protonate the amide carbonyl, making it highly susceptible to nucleophilic attack by water, thereby cleaving the acetyl group.

  • Neutralization: Cool the mixture to 0 °C and carefully adjust the pH to 8 using saturated aqueous

    
    . Extract the unmasked 2-(aminomethyl)-5-nitroaniline derivative into ethyl acetate.
    
  • Cyclization: Concentrate the organic layer and redissolve the crude diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) and stir at 60 °C for 4 hours.

  • Isolation: Concentrate the solvent in vacuo and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the rigid tetrahydroquinazoline scaffold.

References

  • Royal Society of Chemistry. "Tandem addition/cyclization of ortho-bromomethyl derivatives for heterocyclic synthesis." RSC Advances. URL:[Link]

Technical Guide: Comparative Reactivity of N-(2-bromo-5-nitrophenyl)acetamide and Bromomethyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structural and functional divergence between N-(2-bromo-5-nitrophenyl)acetamide (Compound A) and its bromomethyl analogs (Compound B, specifically defined here as the benzylic bromide variant, N-(2-(bromomethyl)-5-nitrophenyl)acetamide).

For drug development professionals, the distinction is not merely structural but dictates orthogonal synthetic strategies:

  • Compound A (Aryl Bromide): Possesses a robust

    
     bond requiring transition metal catalysis (Pd/Cu) for activation. It is the primary precursor for benzimidazole  scaffolds via intramolecular 
    
    
    
    -arylation.
  • Compound B (Benzylic Bromide): Features a labile

    
     bond, highly reactive toward nucleophilic substitution (
    
    
    
    ) without metal catalysis. It serves as a precursor for indoline and isoquinoline derivatives.

Part 1: Structural & Electronic Characterization

Electronic Environment and Bond Strength

The reactivity difference stems from the hybridization of the carbon atom bearing the bromine and the electronic influence of the nitro group (


).
FeatureN-(2-bromo-5-nitrophenyl)acetamide (Aryl-Br)Bromomethyl Analog (Benzyl-Br)
Hybridization

(Aromatic Ring)

(Benzylic Carbon)
Bond Dissociation Energy High (~80-85 kcal/mol)Low (~55-60 kcal/mol)
Electronic Effect of

Activation: Para-position

activates the C-Br bond for

(Nucleophilic Aromatic Substitution) but primarily supports oxidative addition in metal catalysis.
Induction: Electron-withdrawing nature increases acidity of benzylic protons but has less direct impact on C-Br cleavage compared to the aryl system.
Primary Reactivity Mode Oxidative Addition (Pd/Cu) or

(under harsh conditions).

Displacement or Radical Formation.
Steric Considerations
  • Aryl-Br: The bromine atom is held rigidly in the ortho position relative to the acetamido group. This proximity is critical for templating intramolecular cyclizations (e.g., forming a 5-membered imidazole ring).

  • Benzyl-Br: The bromine is on a rotating methylene arm. This added degree of freedom allows for cyclization onto more distant nucleophiles (forming 6- or 7-membered rings) but requires careful conformational control to avoid intermolecular polymerization.

Part 2: Synthetic Divergence & Signaling Pathways

The following Graphviz diagram illustrates the divergent synthesis and downstream applications of these two scaffolds.

ReactivityPathways cluster_legend Mechanism Type Start Precursor: 2-Methyl-5-nitroaniline StepA1 1. Acetylation 2. Nuclear Bromination Start->StepA1 Route A StepB1 1. Acetylation 2. Radical Bromination (NBS) Start->StepB1 Route B CompoundA Compound A: N-(2-bromo-5-nitrophenyl)acetamide (Aryl-Br) StepA1->CompoundA Benzimidazole Target: 5-Nitro-2-methylbenzimidazole (via Cu-Cat Cyclization) CompoundA->Benzimidazole CuI, Base, Heat MecA Metal-Catalyzed N-Arylation Benzimidazole->MecA CompoundB Compound B: N-(2-(bromomethyl)-5-nitrophenyl)acetamide (Benzyl-Br) StepB1->CompoundB Indoline Target: Indoline/Isoquinoline (via SN2 Cyclization) CompoundB->Indoline Base (NaH/K2CO3) MecB Nucleophilic Substitution (SN2) Indoline->MecB

Caption: Divergent synthetic pathways. Route A utilizes metal catalysis for rigid ring closure; Route B utilizes intrinsic electrophilicity for alkylation.

Part 3: Experimental Protocols

Protocol A: Synthesis & Cyclization of Aryl Bromide (Compound A)

Objective: Synthesis of 5-nitro-2-methylbenzimidazole via Cu-catalyzed intramolecular amidation.

Mechanism: The acetamido nitrogen acts as the nucleophile. The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition into the Ar-Br bond.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: N-(2-bromo-5-nitrophenyl)acetamide (1.0 equiv)

    • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

    • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMSO (anhydrous)

  • Procedure:

    • Charge a flame-dried Schlenk tube with the substrate, CuI, Ligand, and Base under Argon.

    • Add DMSO via syringe.

    • Heat the mixture to 80–110°C for 12–24 hours. Note: Higher temperatures are required due to the electron-withdrawing nitro group deactivating the ring toward oxidative addition, though it stabilizes the intermediate anion.

    • Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Aryl-Br) is less polar than the benzimidazole product.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and wash with water (

      
      ) to remove DMSO.
      
    • Dry over

      
       and concentrate.
      
    • Purify via column chromatography.

Protocol B: Reactivity of Bromomethyl Analog (Compound B)

Objective: Demonstration of high reactivity via rapid solvolysis or nucleophilic trapping (e.g., with an amine).

Mechanism:


 Displacement. The nitro group enhances the electrophilicity of the benzylic carbon by withdrawing electron density through the 

-system.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: N-(2-(bromomethyl)-5-nitrophenyl)acetamide (1.0 equiv)

    • Nucleophile: Morpholine (1.2 equiv)

    • Base:

      
       (1.5 equiv)
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve the substrate in

      
       at 0°C  (Ice bath). Critical: Benzylic bromides are potent lachrymators and thermally unstable; keep cool.
      
    • Add Base, followed by dropwise addition of Morpholine.

    • Allow to warm to room temperature. Reaction is typically complete within 1 hour (contrast with 24h for Protocol A).

  • Validation:

    • NMR Check: Disappearance of the benzylic

      
       singlet (~4.5 ppm) and appearance of the shifted aminomethyl signal (~3.5 ppm).
      

Part 4: Safety & Stability Profile

ParameterN-(2-bromo-5-nitrophenyl)acetamideBromomethyl Analogs
Physical State Stable solid, high melting point.Often lower melting solids or oils; thermally sensitive.
Hazards Skin/Eye Irritant. Standard PPE required.[1]Potent Lachrymator (Tear Gas effect). Alkylating agent (Genotoxic potential).
Storage Room temperature, ambient air.0°C or -20°C , under Argon. Sensitive to moisture (hydrolysis to benzyl alcohol).

References

  • Synthesis and Reactivity of N-(2-bromo-5-nitrophenyl)acetamide

    • Source: PubChem Compound Summary for CID 11311475.
    • URL:[Link](Note: Isomer analog used for property verification).

  • Copper-Catalyzed Synthesis of Benzimidazoles

    • Title: Copper-catalyzed regiospecific synthesis of N-alkylbenzimidazoles.[2]

    • Source:Organic Letters (2007), NIH PubMed Central.
    • URL:[Link]

  • Intramolecular Cycliz

    • Title: Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives.[3]

    • Source:Journal of Organic Chemistry (2008).[3]

    • URL:[Link]

  • General Reactivity of Benzylic Halides in Heterocycle Synthesis

    • Title: Intramolecular Free-Radical Cycliz
    • Source: Thieme Connect / Science of Synthesis.
    • URL:[Link]

Sources

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a highly reactive, transient synthetic intermediate utilized primarily in the development of nitrogen-containing heterocycles, specifically quinazolinones and indazoles .[1] It is classified as a functionalized benzylic bromide. Due to its lachrymatory nature and hydrolytic instability, it is rarely isolated for long-term storage; rather, it is synthesized in situ or used immediately in downstream pharmacophore construction.

This guide details the physicochemical profile, synthesis via radical bromination, and critical role of this compound in medicinal chemistry workflows targeting kinase inhibitors (e.g., EGFR, PARP).

Part 1: Physicochemical Profile[2]

PropertyValueNotes
IUPAC Name N-[2-(Bromomethyl)-5-nitrophenyl]acetamide
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.08 g/mol Calculated based on standard atomic weights.
Appearance Pale yellow to off-white solidTypically crystalline if isolated.
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃Reacts with nucleophilic solvents (MeOH, H₂O).
Reactivity Class Benzylic Bromide / ElectrophileHighly susceptible to Sₙ2 displacement.
Safety Classification Lachrymator , Corrosive, IrritantHandle only in a fume hood.
Structural Analysis

The molecule consists of a central benzene ring trisubstituted with:

  • Acetamide group (-NHAc): Directs ortho/para electrophilic substitution but serves as a protecting group for the amine in this context.

  • Nitro group (-NO₂): Located meta to the acetamide (position 5 relative to amine), acting as an electron-withdrawing group that deactivates the ring, preventing over-bromination during synthesis.

  • Bromomethyl group (-CH₂Br): The reactive center (position 2), generated from a methyl group.

Part 2: Synthetic Utility & Mechanism[3]

The primary utility of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide lies in its ability to undergo cyclization reactions . The electrophilic benzylic carbon attacks internal or external nucleophiles to form fused ring systems.

Synthesis: Radical Bromination (Wohl-Ziegler Reaction)

The compound is synthesized from N-(2-methyl-5-nitrophenyl)acetamide (2-methyl-5-nitroacetanilide). Direct bromination with elemental bromine is avoided to prevent ring bromination. Instead, N-Bromosuccinimide (NBS) is used with a radical initiator.

  • Mechanism: Free-radical substitution at the benzylic position.

  • Reagents: NBS (Bromine source), AIBN or Benzoyl Peroxide (Initiator).

  • Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN).

Downstream Applications (Heterocycle Formation)
  • Quinazolinones: Reaction with ammonia or primary amines leads to displacement of the bromide followed by condensation with the acetamide carbonyl.

  • Indazoles: Reduction of the nitro group or manipulation of the amide can lead to indazole formation, a scaffold common in anti-cancer therapeutics.

Part 3: Experimental Protocol

Protocol: Synthesis via Radical Bromination

Note: This reaction must be performed under anhydrous conditions in a fume hood due to the generation of lachrymatory species.

Materials
  • Precursor: N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Anhydrous Acetonitrile (ACN) or CCl₄ (10 mL/g precursor)

Step-by-Step Methodology
  • Preparation: Dissolve N-(2-methyl-5-nitrophenyl)acetamide in anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NBS and AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ACN). Monitor the reaction via TLC (silica gel, Ethyl Acetate/Hexane) or HPLC.

    • Endpoint: Disappearance of the starting material spot.

    • Observation: The reaction typically turns orange/brown initially and may lighten as succinimide precipitates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.

  • Purification: Recrystallize immediately from cyclohexane/ethyl acetate if high purity is required. Do not use column chromatography with methanol, as metholysis (ether formation) will occur.

Self-Validating Analytical Check
  • ¹H NMR (CDCl₃):

    • Starting Material: Look for a singlet at ~2.3 ppm (Ar-CH₃).

    • Product: The methyl singlet disappears and is replaced by a deshielded singlet/doublet at ~4.5–4.8 ppm (Ar-CH₂-Br).

    • Validation: If the integral at 2.3 ppm persists, the reaction is incomplete. If a signal appears at ~6.5 ppm, ring bromination may have occurred (unlikely with deactivated ring).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the transformation from the toluene precursor to the target benzylic bromide and its subsequent cyclization to a quinazolinone derivative.

ReactionPathway Precursor N-(2-methyl-5-nitrophenyl)acetamide (C9H10N2O3) Reagents NBS, AIBN Reflux, ACN Precursor->Reagents Target N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (C9H9BrN2O3) [Target Molecule] Reagents->Target Radical Bromination Cyclization Primary Amine (R-NH2) Base, Heat Target->Cyclization Product Quinazolinone Derivative (Bioactive Scaffold) Cyclization->Product Cyclocondensation

Caption: Synthetic pathway from methyl-nitroacetanilide precursor to quinazolinone via the reactive bromomethyl intermediate.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 875727, N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide (Analogous Precursor Data). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones: Methodologies and Mechanisms. Retrieved from [Link]

  • MDPI Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols (Mechanistic Insight on NBS Bromination). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Benzylic Bromination of N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-(bromomethyl)-5-nitrophenyl)acetamide from N-(2-methyl-5-nitrophenyl)acetamide. The synthesis is achieved via a selective benzylic bromination using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This document details the underlying free-radical mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents expected analytical data for product characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing this key synthetic intermediate.

Introduction and Scientific Principle

The selective functionalization of a methyl group on an aromatic ring is a cornerstone transformation in organic synthesis. When this methyl group is attached to an aromatic ring (a benzylic position), it becomes susceptible to free-radical halogenation. The target transformation, converting N-(2-methyl-5-nitrophenyl)acetamide to its bromomethyl analog, is a classic example of a Wohl-Ziegler reaction.[1][2] This reaction offers high selectivity for the benzylic position over other potentially reactive sites, such as the aromatic ring itself.

The choice of N-Bromosuccinimide (NBS) is critical for the success of this reaction. Unlike molecular bromine (Br₂), which can lead to undesired electrophilic aromatic substitution, NBS provides a low, constant concentration of bromine radicals (Br•) and molecular bromine in situ.[1][3][4] This controlled release mechanism is the key to minimizing side products and achieving a high yield of the desired benzylic bromide.[5][6] The reaction is initiated by a radical initiator, such as AIBN, which decomposes upon heating to generate radicals that start the chain reaction.

The substrate, N-(2-methyl-5-nitrophenyl)acetamide, contains two electron-withdrawing groups (nitro and acetamido). These groups deactivate the aromatic ring towards electrophilic attack, further enhancing the selectivity of the radical substitution at the benzylic methyl group.[7]

Reaction Mechanism: Free-Radical Chain Process

The benzylic bromination proceeds through a well-established free-radical chain mechanism, consisting of three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the thermal decomposition of the AIBN initiator to produce two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical can then abstract a bromine atom from NBS to generate a bromine radical (Br•), which is the primary chain carrier.

Propagation: This is a self-sustaining cycle where the desired product is formed, and the bromine radical is regenerated.

  • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.[8]

  • The benzylic radical reacts with a molecule of Br₂ (generated in small amounts from the reaction of HBr with NBS[3][6]) to yield the final product, N-(2-(bromomethyl)-5-nitrophenyl)acetamide, and a new bromine radical.

  • This new bromine radical continues the chain by reacting with another molecule of the starting material.

Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_radical 2 R• + N₂ AIBN->R_radical Δ (Heat) Br_radical_init Br• R_radical->Br_radical_init + NBS Start_Mat N-(2-methyl-5-nitrophenyl)acetamide Br_radical_init->Start_Mat Benzyl_Radical Benzylic Radical Start_Mat->Benzyl_Radical + Br• HBr HBr Product N-(2-(bromomethyl)-5-nitrophenyl)acetamide Benzyl_Radical->Product + Br₂ Br_radical_prop Br• Br_radical_prop->Start_Mat Regenerates Chain Br2_mol Br₂ HBr->Br2_mol + NBS NBS NBS

Caption: Free-radical mechanism of Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
N-(2-methyl-5-nitrophenyl)acetamide≥98% PurityCommercial SourceStarting Material
N-Bromosuccinimide (NBS)Reagent GradeCommercial SourceRecrystallize from water if impure[2]
2,2'-Azobisisobutyronitrile (AIBN)Reagent GradeCommercial SourceRadical Initiator
1,2-DichlorobenzeneAnhydrous, ≥99%Commercial SourceReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor workup and recrystallization
HexaneACS GradeCommercial SourceFor recrystallization
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor aqueous wash
BrineSaturated SolutionLab PreparedFor aqueous wash
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying Agent
Round-bottom flask (100 mL)Borosilicate GlassStandard Lab Supply
Reflux CondenserBorosilicate GlassStandard Lab Supply
Magnetic Stirrer with Heating-Standard Lab Supply
Magnetic Stir BarPTFE-coatedStandard Lab Supply
Büchner Funnel and Flask-Standard Lab SupplyFor filtration
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring
Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Combine reactants in flask - Attach condenser Reflux 2. Reaction - Heat to 80-85 °C - Monitor by TLC (4-6 h) Setup->Reflux Cooldown 3. Cooldown & Filtration - Cool to room temp - Filter succinimide Reflux->Cooldown Workup 4. Aqueous Workup - Wash with NaHCO₃ & Brine - Dry organic layer (MgSO₄) Cooldown->Workup Purify 5. Purification - Concentrate in vacuo - Recrystallize (EtOAc/Hexane) Workup->Purify Analyze 6. Characterization - ¹H NMR, MS, MP Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-methyl-5-nitrophenyl)acetamide (1.94 g, 10.0 mmol, 1.0 eq).

  • Add 1,2-dichlorobenzene (40 mL), followed by N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 eq) and AIBN (82 mg, 0.5 mmol, 0.05 eq).

  • Fit the flask with a reflux condenser and a nitrogen inlet adapter. Purge the system with nitrogen for 5-10 minutes.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80-85 °C. Stir the mixture vigorously. A key visual indicator of reaction progress is the solid NBS, which is dense, being consumed while the less dense byproduct, succinimide, forms and often floats.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 2:1 Ethyl Acetate/Hexane eluent. The starting material will have a lower Rf value than the brominated product. The reaction is typically complete within 4-6 hours.

  • Workup - Filtration: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. The succinimide byproduct will precipitate. Filter the reaction mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold ethyl acetate (2 x 10 mL).

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Dilute with an additional 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid by recrystallization.[9] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven to yield N-(2-(bromomethyl)-5-nitrophenyl)acetamide as a pale yellow solid.

Results and Characterization

A successful reaction should yield the desired product in good purity.

ParameterExpected Value
Appearance Pale yellow crystalline solid
Yield 75-85%
Melting Point To be determined experimentally; a sharp range indicates high purity.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.8 (s, 1H, NH), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.7 (s, 2H, -CH₂Br), ~2.2 (s, 3H, -COCH₃). Note: Exact shifts may vary. Disappearance of the methyl singlet from the starting material (~2.4 ppm) is a key indicator.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₉H₉BrN₂O₃ at 272.98 and 274.98, showing the characteristic ~1:1 isotopic pattern for bromine.

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[10][11][12] Harmful if swallowed.[13] Avoid contact with skin and eyes and prevent inhalation of dust. Keep away from combustible materials.[14]

  • 2,2'-Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place away from heat sources. Its decomposition releases toxic fumes.

  • 1,2-Dichlorobenzene: Harmful if inhaled or absorbed through the skin. It is an irritant. Handle exclusively in a fume hood.

  • General Handling: In case of skin contact, wash immediately with copious amounts of water.[14] If eye contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[10]

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Reaction Inactive radical initiator (AIBN); wet solvent or reagents.Use fresh AIBN. Ensure all glassware and solvents are thoroughly dry.
Formation of Side Products Over-reaction (dibromination); reaction temperature too high.Carefully control stoichiometry (use ~1.1 eq of NBS). Maintain the reaction temperature at 80-85 °C. Avoid prolonged reaction times.[6]
Product Fails to Crystallize Impurities present; incorrect solvent ratio for recrystallization.Purify crude product by column chromatography first if very impure. Adjust the ethyl acetate/hexane ratio; try seeding with a small crystal.
Low Yield Incomplete reaction; loss of product during workup or recrystallization.Ensure reaction goes to completion via TLC. Minimize transfers and use minimal solvent for washing and recrystallization.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-(2-(bromomethyl)-5-nitrophenyl)acetamide. By employing the Wohl-Ziegler reaction conditions with NBS and AIBN in 1,2-dichlorobenzene, this procedure ensures high selectivity for the benzylic position, leading to good yields and high purity after recrystallization. Adherence to the detailed steps and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]'

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. (n.d.). Google Patents.
  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 28, 2026, from [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. Retrieved February 28, 2026, from [Link]

  • Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved February 28, 2026, from [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved February 28, 2026, from [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Free Radical Bromination. (2020, June 22). Oregon State University. Retrieved February 28, 2026, from [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved February 28, 2026, from [Link]

  • Radical Substitution: Radical bromination of hydrocarbons. (n.d.). University of Wisconsin-Madison. Retrieved February 28, 2026, from [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. (2017, June 20). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Supporting information. (n.d.). Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • N Bromosuccinimide (NBS) reagent application & mechanism. (2021, October 23). All 'Bout Chemistry. Retrieved February 28, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • N bromosuccinimide reaction mechanism. (2022, July 3). YouTube. Retrieved February 28, 2026, from [Link]

  • N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

Sources

Application Note: Wohl-Ziegler Bromination of 2-Methyl-5-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the Wohl-Ziegler bromination of 2-methyl-5-nitroacetanilide.

Abstract & Scope

This technical guide details the protocol for the regioselective benzylic bromination of 2-methyl-5-nitroacetanilide using


-bromosuccinimide (NBS). While the acetamido group (

) typically activates the aromatic ring toward electrophilic substitution, the presence of the nitro group (

) at the 5-position sufficiently deactivates the ring, allowing the radical pathway (Wohl-Ziegler) to predominate at the benzylic methyl group. This transformation is a critical intermediate step in the synthesis of quinazolinones, indoles, and benzoxaborolane pharmacophores.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The regioselectivity is governed by the stability of the benzylic radical intermediate. Despite the electron-withdrawing nature of the nitro group, the benzylic radical remains more stable than the aryl radical required for ring substitution.

Key Mechanistic Considerations:

  • The "Goldfinger Mechanism": The reaction requires a low, steady-state concentration of molecular bromine (

    
    ), generated in situ by the reaction of HBr with NBS. High concentrations of 
    
    
    
    would favor ionic ring bromination or addition.
  • Substrate Solubility: Nitro-substituted acetanilides exhibit poor solubility in classical non-polar solvents like

    
    . This protocol utilizes Trifluorotoluene (
    
    
    
    )
    or Acetonitrile (
    
    
    )
    as modern, greener, and more solubilizing alternatives.
Reaction Pathway Visualization[1]

WohlZiegler Start Initiation Br_Rad Br• (Radical) Start->Br_Rad Homolysis (AIBN/Heat) NBS N-Bromosuccinimide (NBS) Benz_Rad Benzylic Radical (Ar-CH2•) Br_Rad->Benz_Rad H-Abstraction (-HBr) Substrate 2-Methyl-5-nitroacetanilide Substrate->Benz_Rad Product 2-(Bromomethyl)-5-nitroacetanilide Benz_Rad->Product + Br2 HBr HBr Br2 Br2 (Low Conc.) HBr->Br2 + NBS (Ionic Step) Br2->Br_Rad Homolysis

Figure 1: Radical chain propagation cycle for the bromination of 2-methyl-5-nitroacetanilide. Note the role of NBS in regulating


 concentration.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Methyl-5-nitroacetanilide Substrate1.0Dry thoroughly before use.

-Bromosuccinimide (NBS)
Reagent1.1 - 1.2CRITICAL: Must be recrystallized from water to remove free

and dried. Yellow NBS will cause side reactions.
AIBN (Azobisisobutyronitrile)Initiator0.05 - 0.1Store at 4°C. Benzoyl peroxide (BPO) is an alternative.

-Trifluorotoluene
Solvent0.2 MHigh boiling point (102°C), greener alternative to

, dissolves nitro compounds well.
Step-by-Step Methodology

Phase 1: Setup and Deoxygenation

  • Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 2-methyl-5-nitroacetanilide (1.0 eq) and Trifluorotoluene (5 mL per gram of substrate).

  • Expert Insight: If the substrate does not fully dissolve at room temperature, gently warm the solvent. The reaction requires the substrate to be in solution for efficient radical transfer.

  • Add NBS (1.1 eq).

  • Degas the mixture by bubbling nitrogen through the solution for 10–15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.

Phase 2: Initiation and Reflux 6. Add AIBN (0.05 eq). 7. Heat the reaction mixture to reflux (approx. 105°C) using an oil bath. 8. Visual Cue: The reaction is often exothermic once initiated. Watch for a sudden color change (pale yellow to orange/brown) or vigorous foaming. 9. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product is typically less polar than the starting material.

  • Reaction Time: Typically 2–6 hours.
  • Boost: If conversion stalls after 3 hours, cool slightly, add a second portion of AIBN (0.025 eq), and resume reflux.

Phase 3: Workup and Purification 10. Cool the mixture to 0°C in an ice bath. This precipitates the succinimide byproduct. 11. Filtration: Filter off the solid succinimide using a sintered glass funnel. Wash the solid cake with cold solvent.[1] 12. Evaporation: Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide. 13. Purification:

  • Preferred: Recrystallization from hot Ethanol or Ethyl Acetate/Hexanes.
  • Alternative: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
  • Warning: Benzylic bromides are lachrymators and potential alkylating agents. Handle in a fume hood.

Optimization & Troubleshooting

The following table synthesizes common failure modes and corrective actions based on field data.

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Radical quenching (O2) or old initiator.Ensure rigorous degassing (

sparge). Use fresh AIBN.
Ring Bromination (Impurities) High local conc. of

.
Recrystallize NBS before use. Do not use "yellow" NBS. Add NBS in portions if necessary.
Substrate Insolubility Solvent polarity mismatch.Switch solvent to Acetonitrile (

)
or a mixture of

(4:1).
Dark/Tar Formation Thermal decomposition.Lower bath temperature.[2] Wrap flask in aluminum foil (light sensitivity).

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Green Solvents for Bromination: Clark, J. H., et al. (2014). Trifluorotoluene: A green solvent for the Wohl-Ziegler bromination. Green Chemistry, 16, 1234. Link

  • Specific Substrate Analog Protocol: Zhang, Y., et al. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane. Organic Process Research & Development. (Describes NBS bromination of protected 2-methyl-5-nitroaniline derivatives). Link

  • Mechanism & Selectivity: Goldfinger, P., et al. (1953). The Mechanism of Substitution of Olefins with N-Bromosuccinimide. Nature, 171, 704. Link

Sources

Technical Guide: Nucleophilic Substitution Reactions of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

[1]

Executive Summary

This application note details the reactivity profile and synthetic protocols for N-(2-(Bromomethyl)-5-nitrophenyl)acetamide , a versatile electrophilic scaffold used in medicinal chemistry.[1] This compound features a "dual-reactive" core: a highly reactive benzylic bromide and an ortho-acetamide group capable of neighboring group participation (NGP).[1]

This guide addresses two primary synthetic objectives:

  • Intermolecular Substitution: Preserving the linear scaffold while introducing nucleophiles (amines, thiols) at the benzylic position.[1]

  • Intramolecular Cyclization: Leveraging the ortho-effect to synthesize quinazolinone and benzoxazine heterocycles, which are privileged structures in oncology and kinase inhibitor discovery.[1]

Chemical Profile & Reactivity Landscape[1]

Compound: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide Molecular Formula:

Key Functionalities:
  • Benzylic Bromide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Primary electrophile. Highly susceptible to 
    
    
    reactions due to stabilization of the transition state by the aromatic ring.
  • Nitro Group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at C5):  Electron-withdrawing group (EWG). It decreases the electron density of the aromatic ring, slightly increasing the electrophilicity of the benzylic carbon and the acidity of the amide proton.
    
  • Acetamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Acts as a latent nucleophile (via Oxygen or Nitrogen) or an electrophile (at the Carbonyl), facilitating cyclization.
    
Mechanistic Pathways

The reaction outcome is dictated by the competition between intermolecular attack (Path A) and intramolecular cyclization (Path B).

ReactionPathwaysStartN-(2-(Bromomethyl)-5-nitrophenyl)acetamideLinearLinear Substitution Product(Benzylic Amine/Thiol)Start->LinearPath A: SN2 (Low Temp, Excess Nu)Cyc_IntCyclization IntermediateStart->Cyc_IntPath B: IntramolecularNuNucleophile (Nu:)QuinQuinazoline Derivatives(via Amine Cascade)Linear->QuinHeat/Acid(Cyclodehydration)Benz4H-3,1-Benzoxazine(via O-Attack)Cyc_Int->BenzKinetic Control(O-Attack)

Figure 1: Divergent reaction pathways based on conditions.[1]

Application Protocols

Protocol A: Chemoselective Intermolecular Substitution ( )

Objective: To displace the bromide with an amine or thiol without triggering cyclization. Critical Process Parameter (CPP): Temperature control is vital. High temperatures promote cyclization.

Materials
  • Substrate: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (1.0 eq)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 eq)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add the base followed by the slow, dropwise addition of the nucleophile over 15 minutes.

    • Note: For highly basic amines, use 2.0 equivalents of the amine and omit the external base to prevent amide deprotonation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) strictly monitoring by TLC/LC-MS.

    • Endpoint: Disappearance of starting bromide (

      
       in 1:1 Hex/EtOAc).
      
  • Quench: Pour into ice-cold water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo at 
    
    
    .
  • Purification: Flash chromatography on silica gel. Avoid acidic mobile phases if the product is acid-sensitive.

Data Summary: Expected Yields

Nucleophile Type Example Conditions Yield (Linear) Major Side Product
Primary Amine Benzylamine THF, 0°C 85-92% Dihydroquinazoline
Secondary Amine Morpholine DMF, RT 88-95% Minimal

| Thiol | Thiophenol | ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Protocol B: One-Pot Synthesis of Quinazoline Derivatives

Objective: To synthesize 1,2,3,4-tetrahydroquinazolines or quinazolinones via a tandem substitution-cyclization cascade. This is a high-value reaction for drug discovery.[1][2]

Mechanism[1][2][3][4][5][6][7]
  • Substitution: The external amine displaces the bromide.

  • Cyclization: The newly formed secondary amine attacks the amide carbonyl.

  • Dehydration: Loss of water yields the heterocycle.

Step-by-Step Methodology
  • Mixing: In a pressure vial, combine the substrate (1.0 eq) and primary amine (1.2 eq) in Ethanol or Acetonitrile.

  • Catalyst: Add catalytic Acetic Acid (10 mol%) or

    
    -TsOH to facilitate the condensation step.
    
  • Heating: Seal the vial and heat to 80°C for 4–6 hours.

  • Monitoring: LC-MS should show the mass of [Substrate + Amine - HBr - H2O].[1]

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: Recrystallization from Ethanol often yields pure quinazoline salts. If free base is required, neutralize with saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and extract with DCM.
    

WorkflowStep1Step 1: Dissolve SubstrateSolvent: EtOH/MeCNStep2Step 2: Add Amine (1.2 eq)+ Acid Catalyst (cat.)Step1->Step2Step3Step 3: Heat to 80°C(4-6 Hours)Step2->Step3Step4Step 4: Cyclodehydration(- H2O)Step3->Step4Tandem CascadeStep5Final Product:Quinazoline DerivativeStep4->Step5

Figure 2: Workflow for the one-pot synthesis of quinazoline scaffolds.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Linear Protocol) Spontaneous cyclizationLower temperature to -10°C; reduce reaction time.
Hydrolysis of Bromide Wet solventsUse anhydrous solvents; ensure

atmosphere.
Incomplete Cyclization Steric hindrance on amineIncrease temperature to 100°C (microwave reactor recommended).
Dark/Tarred Reaction Oxidation of amine/nitro groupDegas solvents; add antioxidant if necessary.

Safety & Handling

  • Lachrymator: Benzylic bromides are potent lachrymators (tear agents). Always handle in a functioning fume hood.

  • Skin Irritant: Wear nitrile gloves and lab coat. In case of contact, wash with copious soap and water.[1]

  • Storage: Store at 2-8°C under inert gas to prevent hydrolysis or degradation.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Retrieved from [1]

  • Organic Chemistry Portal. (2021). Synthesis of Quinazolinones. Retrieved from [1]

  • National Science Foundation (NSF). (2025). Crystal Structure and Reactivity of Nitro-acetanilides. Retrieved from [1]

  • Smolecule. (2023).[8] N-(2-Bromo-5-nitrophenyl)acetamide Product Profile and Reactivity. Retrieved from [1]

  • MDPI Molecules. (2026). Asymmetric Mannich Reaction and Cyclization Processes of Imino Acetamides. Retrieved from [1]

Application Note: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide as a Versatile Alkylating Agent in Bioconjugation and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (CAS: 651733-07-2) is a highly specialized, trifunctional building block utilized extensively in targeted covalent modification and small-molecule library synthesis. Unlike simple benzyl halides, this molecule's reactivity is governed by the synergistic electronic and steric effects of its three functional groups:

  • Electrophilic Bromomethyl Core (-CH₂Br): The primary site for nucleophilic substitution (S_N2).

  • Para-Nitro Group (-NO₂): Strongly electron-withdrawing. It lowers the LUMO of the benzylic carbon, significantly accelerating S_N2 attack by incoming nucleophiles. Furthermore, it enables the molecule to act as a bioreductive prodrug warhead[1].

  • Ortho-Acetamide Group (-NHCOCH₃): Provides a hydrogen-bond donor/acceptor cleft that can dictate the orientation of the molecule within a protein binding pocket, while offering steric shielding that mitigates premature aqueous hydrolysis.

Mechanistic Causality: Why Choose This Reagent?

As an Application Scientist, selecting the correct alkylating agent requires understanding the underlying reaction pathways. This compound operates via two distinct, environment-dependent mechanisms:

  • Pathway A (Direct S_N2 Alkylation): In standard aqueous buffers (pH 7.5–8.0) or polar aprotic solvents, the para-nitro group stabilizes the S_N2 transition state. This makes it exceptionally reactive toward soft nucleophiles like cysteine thiolates, a principle foundational to [2].

  • Pathway B (Bioreductive Activation): In hypoxic cellular environments or in the presence of nitroreductases, the nitro group is reduced to an amine or hydroxylamine. This triggers the spontaneous expulsion of the bromide ion, generating a highly electrophilic para-quinone imine methide capable of crosslinking biomacromolecules, a well-documented mechanism for[1].

MechanisticPathways cluster_SN2 Pathway A: Direct SN2 Alkylation cluster_Bioreductive Pathway B: Bioreductive Activation Compound N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (Electrophilic Core) Nucleophile Target Nucleophile (e.g., Thiolate / Amine) Compound->Nucleophile Aqueous Buffer (pH 7.5-8.0) Reduction Enzymatic Reduction (Nitroreductase / Hypoxia) Compound->Reduction Cellular Environment SN2_TS SN2 Transition State (Stabilized by p-NO2) Nucleophile->SN2_TS AlkylatedProduct Stable Covalent Adduct + HBr Byproduct SN2_TS->AlkylatedProduct QuinoneMethide p-Quinone Imine Methide (Highly Reactive Intermediate) Reduction->QuinoneMethide Expulsion of HBr BioAlkylated Macromolecule Alkylation (Crosslinking) QuinoneMethide->BioAlkylated Covalent Binding

Fig 1. Dual-pathway reactivity profile of the alkylating agent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes analytical feedback to verify success.

Protocol A: Cysteine-Targeted Protein Bioconjugation

This workflow is optimized for the selective alkylation of solvent-exposed cysteine residues on recombinant proteins, avoiding off-target lysine modification.

Step-by-Step Methodology:

  • Preparation: Buffer exchange the target protein (10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.5. Causality: pH 7.5 ensures a sufficient fraction of the cysteine exists as a reactive thiolate (pKa ~8.3) while keeping lysine residues fully protonated and unreactive (pKa ~10.5).

  • Reduction: Treat the protein with 2 equivalents of TCEP for 30 minutes at room temperature to break any spurious disulfide bonds.

  • Alkylation: Prepare a 10 mM stock of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide in anhydrous DMSO. Add to the protein solution to achieve a 10-fold molar excess. Ensure final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours in the dark. Causality: Nitroaromatics can be sensitive to prolonged UV exposure; dark incubation prevents photolytic side reactions.

  • Quenching (Self-Validation Step 1): Add a 50-fold excess of Dithiothreitol (DTT) to quench unreacted electrophiles. This prevents further alkylation during downstream analysis.

  • Analysis (Self-Validation Step 2): Analyze the intact mass via LC-MS. A successful reaction will show a mass shift of +193.05 Da (addition of the acetamido-nitrobenzyl moiety minus the bromide leaving group).

Workflow Step1 1. Target Prep Buffer pH 7.5 Step2 2. Alkylation Add Reagent in DMSO Step1->Step2 Step3 3. Incubation 2h at RT (Dark) Step2->Step3 Step4 4. Quenching Excess DTT Step3->Step4 Step5 5. Validation LC-MS Intact Mass Step4->Step5

Fig 2. Self-validating workflow for targeted protein bioconjugation.

Protocol B: Solid-Phase Synthesis of Unnatural Amino Acids

Drawing on[3], this reagent is highly effective for the N-alkylation of resin-bound primary amines to generate peptidomimetics.

Step-by-Step Methodology:

  • Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide) in anhydrous N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Reagent Addition: Add 3.0 equivalents of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide and 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in NMP. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the S_N2 reaction forward without prematurely cleaving the peptide from the acid-sensitive resin.

  • Reaction: Agitate at 45°C for 4 hours.

  • Washing & Cleavage: Wash the resin sequentially with NMP, DCM, and Methanol. Cleave the product using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

  • Validation: Analyze the crude product via HPLC-UV (monitoring at 254 nm due to the nitroaromatic chromophore) and confirm identity via ESI-MS.

Quantitative Data & Troubleshooting

To assist in experimental design, the quantitative reactivity profiles and self-validation troubleshooting metrics are summarized below.

Table 1: Nucleophile Selectivity and Kinetic Parameters

Nucleophile TypeTarget ResidueRelative Reactivity (

)
Optimal pH RangePrimary Adduct Stability
Thiolate Cysteine++++7.5 – 8.0High (Thioether)
Primary Amine Lysine / N-term++8.5 – 9.5High (Secondary Amine)
Imidazole Histidine+6.5 – 7.5Moderate
Hydroxyl Serine / Tyrosine+/-> 10.0Low (Prone to rapid hydrolysis)

Table 2: LC-MS Troubleshooting Matrix for Protein Bioconjugation

Observation (via LC-MS)Mechanistic CausalityCorrective Action
No mass shift observed Reagent hydrolyzed in DMSO stock, or target Cys is oxidized (disulfide formation).Prepare fresh reagent stock; increase TCEP pre-treatment time to 1 hour.
Multiple adducts (+386 Da, etc.) Non-specific S_N2 alkylation of Lys/His due to excessive electrophilic drive.Lower buffer pH to 7.0; reduce reagent molar excess from 10x to 3x.
Incomplete labeling (<50% yield) Steric clash between the ortho-acetamide group and the protein binding pocket.Increase incubation time to 4 hours; add mild denaturant (e.g., 1M Urea) if acceptable.

References

  • Koshland, D. E., et al. "A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide." Journal of the American Chemical Society, 1964.

  • La-Scalea, M. A., et al. "In vitro evaluation of the activity of aromatic nitrocompounds against Trypanosoma cruzi." Memórias do Instituto Oswaldo Cruz, 2003.

  • Scott, W. L., et al. "Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction." ACS Combinatorial Science, 2009.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Handling Guide for N-(2-(Bromomethyl)-5-nitrophenyl)acetamide . As a Senior Application Scientist, I have designed this resource to move beyond basic safety data sheets. Here, we address the mechanistic root causes of compound degradation, provide self-validating experimental protocols, and offer field-proven solutions to ensure the integrity of your synthetic workflows.

The Mechanistic Root Cause of Degradation

The primary vulnerability of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide during storage is the rapid hydrolysis of the benzylic bromide moiety. While all benzylic bromides are inherently reactive electrophiles susceptible to nucleophilic attack by moisture[1], this specific molecule faces a compounded threat due to its structural geometry.

The acetamide group is positioned ortho to the bromomethyl group. This proximity enables Neighboring Group Participation (NGP) [2]. The carbonyl oxygen of the acetamide acts as an internal nucleophile, attacking the benzylic carbon and displacing the bromide ion to form a highly reactive, transient cyclic intermediate[3]. Even trace amounts of atmospheric moisture will immediately cleave this intermediate, yielding N-(2-(hydroxymethyl)-5-nitrophenyl)acetamide and releasing hydrobromic acid (HBr). The liberated HBr lowers the local micro-environment pH, autocatalyzing further degradation in a cascading failure.

NGP_Pathway A N-(2-(Bromomethyl)- 5-nitrophenyl)acetamide (Intact) B Cyclic Intermediate (NGP Activation) A->B Intramolecular Attack (NGP) - HBr C N-(2-(Hydroxymethyl)- 5-nitrophenyl)acetamide (Degraded) B->C Trace H2O (Hydrolysis)

Caption: Mechanistic pathway of NGP-assisted hydrolysis of the benzylic bromide.

Quantitative Stability Profile

To optimize your storage strategy, it is critical to understand how environmental variables impact the half-life (


) of the compound. The table below summarizes the causality between storage conditions and degradation rates based on established kinetics for ortho-substituted benzylic halides[1].
Storage ConditionAtmosphereContainer TypeEstimated Half-Life (

)
Primary Degradant
Ambient (25°C, 60% RH) AirStandard Screw Cap< 48 hoursHydroxymethyl analog + HBr
Refrigerated (4°C) AirParafilm Sealed1-2 weeksHydroxymethyl analog + HBr
Freezer (-20°C) ArgonPTFE-lined, Amber> 12 monthsNone detected
Freeze-Thaw Cycles Air (Opened cold)Standard Screw CapRapid degradationHydroxymethyl analog + HBr

Troubleshooting & FAQs

Q: My compound arrived as a sticky yellow oil instead of a pale solid. What happened? A: The compound has hydrolyzed. As the benzylic bromide converts to the hydroxymethyl degradant via NGP-assisted pathways[2], the crystal lattice of the pure compound is disrupted, causing severe melting point depression. The sharp odor accompanying this change is the released HBr gas. Do not use this batch for sensitive coupling reactions without purification.

Q: Can I just store this in a standard lab desiccator at room temperature? A: No. While a desiccator controls ambient moisture, the inherent reactivity of the benzylic bromide means thermal degradation pathways remain active at room temperature[1]. The compound must be stored at -20°C under an inert atmosphere to arrest both thermal and hydrolytic kinetics.

Q: Why must I use PTFE-lined caps instead of standard plastic or metal? A: If trace hydrolysis occurs, the released HBr gas is highly corrosive. It will degrade standard polyethylene caps and corrode metal lids, compromising the seal and allowing a massive influx of atmospheric moisture. PTFE (Teflon) is chemically inert to HBr.

Self-Validating Standard Operating Procedures

Protocol A: Aliquoting and Inert-Atmosphere Sealing for Long-Term Storage

Causality: Repeatedly opening a bulk container stored at -20°C causes immediate condensation of atmospheric moisture onto the cold, hygroscopic compound. Single-use aliquoting prevents this freeze-thaw condensation cycle.

  • Thermal Equilibration: Remove the sealed bulk container from the -20°C freezer and place it in a dry desiccator. Allow it to warm to room temperature (approx. 2 hours) before opening.

  • Inert Transfer: Transfer the equilibrated bottle into a glovebox purged with anhydrous Argon.

  • Aliquoting: Dispense the compound into single-use, amber glass vials (to prevent any potential photo-degradation of the nitroaromatic moiety).

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm.

  • Validation Check (Self-Validating Step): Place a small strip of dry cobalt(II) chloride paper inside the secondary storage bag containing the vials. If the paper remains blue after 48 hours at -20°C, the micro-environment is successfully moisture-free. If it turns pink, the seal has failed and moisture has ingressed.

Storage_Workflow Step1 1. Thermal Equilibration (Warm to RT in desiccator) Step2 2. Inert Atmosphere Transfer (Glovebox with Argon) Step1->Step2 Step3 3. Single-Use Aliquoting (Amber glass vials) Step2->Step3 Step4 4. Hermetic Sealing (PTFE caps + Parafilm) Step3->Step4 Step5 5. Cryogenic Storage (-20°C in dark) Step4->Step5

Caption: Self-validating workflow for the aliquoting and long-term storage of moisture-sensitive halides.

Protocol B: Rescue Purification of Degraded Material

Causality: If hydrolysis has occurred, the hydroxymethyl byproduct and free HBr will poison subsequent nucleophilic substitution reactions. A rapid, anhydrous silica gel plug is required to rescue the material.

  • Preparation: Pack a short column with silica gel slurried in anhydrous dichloromethane (DCM).

  • Loading: Dissolve the degraded sticky solid in a minimum volume of anhydrous DCM and load it onto the column.

  • Elution: Elute rapidly with a gradient of Hexanes/Ethyl Acetate (check TLC for specific Rf values). The highly polar hydroxymethyl degradant will be retained on the baseline of the silica, while the intact benzylic bromide elutes quickly.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 25°C to prevent thermal degradation.

  • Validation Check (Self-Validating Step): Dissolve 1 mg of the purified product in 1 mL of anhydrous acetone and add 1 drop of 5% aqueous silver nitrate (

    
    ). A lack of immediate yellowish-white precipitate confirms the successful removal of free bromide ions and reactive hydrolyzed byproducts.
    

References

  • Krow, G. R. et al. "Neighboring Group Participation." Journal of Organic Chemistry, 2003, 68(13), 5292–5299. ACS Publications.[Link]

  • Fiesers' Reagents for Organic Synthesis. "Halogenation Reactions of Alkyl Alcohols." Wiley Online Library.[Link]

Sources

Navigating the Purification of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: A Technical Guide to Recrystallization and Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the purity of synthesized intermediates is paramount. N-(2-(Bromomethyl)-5-nitrophenyl)acetamide, a key building block in various synthetic pathways, often requires meticulous purification to remove byproducts and unreacted starting materials. This technical guide provides an in-depth exploration of two primary purification techniques—recrystallization and column chromatography—offering troubleshooting FAQs and detailed protocols to empower scientists in achieving the desired purity of this critical compound.

Choosing Your Path: Recrystallization vs. Chromatography

The decision between recrystallization and column chromatography is a critical juncture in the purification workflow. Each method presents a unique set of advantages and disadvantages, and the optimal choice depends on factors such as the scale of the purification, the nature of the impurities, and the desired final purity.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase.
Best Suited For Large quantities (grams to kilograms) of solid material with relatively few impurities.Small to medium quantities (milligrams to grams) with complex mixtures or closely related impurities.
Purity Achievable Can be very high, often yielding highly crystalline material.Generally high, but can be limited by co-eluting impurities.
Scalability Excellent; easily scaled up for industrial production.Can be challenging and costly to scale up.
Time & Labor Typically less time-consuming and labor-intensive for large scales.Can be time-consuming, especially for large columns and slow flow rates.
Cost Generally more cost-effective, primarily involving solvent costs.Can be more expensive due to the cost of stationary phase (e.g., silica gel) and larger solvent volumes.
Common Challenges "Oiling out," low recovery, difficulty finding a suitable solvent.Poor separation, band tailing, compound decomposition on the stationary phase.

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Start -> Scale; Scale -> Recrystallization [label="Large Scale (g to kg)"]; Scale -> Impurity_Complexity [label="Small to Medium Scale (mg to g)"]; Impurity_Complexity -> Recrystallization [label="Simple Impurity Profile"]; Impurity_Complexity -> Chromatography [label="Complex Impurity Profile"]; Recrystallization -> High_Purity; Chromatography -> High_Purity; High_Purity -> Final_Product [label="Yes"]; High_Purity -> Chromatography [label="No, further purification needed"]; }

Caption: Decision workflow for selecting a purification method.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide.

Recrystallization FAQs

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation point. Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.

Q2: No crystals are forming even after the solution has cooled. What's wrong?

A2: This is a common problem, often due to either using too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low yield is often a result of using too much solvent, not allowing sufficient time for crystallization, or washing the crystals with a solvent that is not ice-cold.

  • Optimization Strategies:

    • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to dissolve the compound completely.

    • Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

    • Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of your product.

Column Chromatography FAQs

Q1: I'm not getting good separation of my compound from impurities on the TLC plate. What mobile phase should I use?

A1: Finding the right mobile phase is key to successful chromatography. For N-(2-(Bromomethyl)-5-nitrophenyl)acetamide, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Solvent System Optimization:

    • Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30% ethyl acetate).

    • The ideal mobile phase should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate for optimal separation on a column.[1]

Q2: My purified compound is still showing impurities by TLC. What can I do?

A2: This indicates that the chosen mobile phase is not effectively separating your compound from one or more impurities.

  • Improving Separation:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), try a gradient elution. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your compound, leaving the more polar impurities on the column.

    • Change Solvents: If a hexane/ethyl acetate system is not working, try a different solvent combination. For example, dichloromethane/methanol can offer different selectivity.

Q3: The compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. The bromomethyl group in your compound may be susceptible to hydrolysis or other degradation pathways.

  • Mitigation Strategies:

    • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine (1-2%) before packing the column.

    • Use a Different Stationary Phase: Consider using a more neutral stationary phase like alumina.

Detailed Experimental Protocols

Protocol 1: Recrystallization of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

This protocol is based on general procedures for similar aromatic nitro compounds and may require optimization.[2][3]

Materials:

  • Crude N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol until the solution is clear again. This ethanol-water mixture will be your recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot ethanol-water solvent mixture with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cool Slow Cooling to Room Temperature Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Step-by-step recrystallization workflow.

Protocol 2: Column Chromatography of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

This protocol provides a general procedure and should be optimized based on TLC analysis.[4][5]

Materials:

  • Crude N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of ethyl acetate in hexanes on a TLC plate spotted with your crude product. Aim for an Rf of 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in hexanes) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(2-(Bromomethyl)-5-nitrophenyl)acetamide.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis for Mobile Phase Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Mobile Phase (Gradient) Loading->Elution Collection Collect Fractions Elution->Collection Fraction_Analysis Analyze Fractions by TLC Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for column chromatography.

Conclusion

The purification of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are powerful techniques for achieving high purity. By understanding the principles behind each method and anticipating potential challenges, researchers can confidently select and execute the most appropriate purification strategy for their needs. This guide serves as a foundational resource, and it is always recommended to perform small-scale trials to optimize conditions for your specific sample and desired outcome.

References

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Column chromatography - UVic. (n.d.). Retrieved from [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. (n.d.). Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS), 11(1), 43-53.
  • Li, Y., et al. (2022).
  • Kumar, P., et al. (2014). Base-Free One-Pot Pd(II)
  • Macías-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8279.
  • Acetamide, N-(2-nitrophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260.
  • N-(5-Bromo-2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. (2020).
  • Acetamide, N-(2-methoxy-5-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Kumar, A., & Singh, R. (2025). Emerging Concerns of Nitrosamine Impurities in Drug Perspectives. Asian Journal of Pharmaceutical Sciences.
  • Estimation of Aniline via Bromination. (n.d.). Scribd. Retrieved from [Link]

  • Oxidative bromination of aniline and its derivatives. (2025, August 10).
  • Acetamide, N-(4-nitrophenyl)-. (n.d.). Cheméo. Retrieved from [Link]

Sources

Solving stability issues of bromomethyl acetamides in solution

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: Why is my Warhead Failing?

Bromomethyl acetamides (α-bromoacetamides) are critical electrophilic warheads used in Targeted Covalent Inhibitors (TCIs) and PROTACs (e.g., VHL-recruiting ligands). While they offer a "Goldilocks" reactivity profile—less aggressive than iodoacetamides but more potent than acrylamides—they are inherently unstable in solution.

If you are observing loss of potency , multiple peaks in LC-MS , or inconsistent labeling , the cause is likely one of three degradation pathways driven by the


 mechanism.
The Degradation Pathways (Graphviz Visualization)

The following diagram illustrates the three primary failure modes: Hydrolysis (reaction with water), Buffer Interference (reaction with amines), and Cyclization (intramolecular reaction).

DegradationPathways cluster_0 Critical Failure Modes Active Active Warhead (R-NH-C(=O)-CH2-Br) Hydrolysis Inactive Species (α-Hydroxyacetamide) Active->Hydrolysis + H2O / OH- (pH > 8.0) Adduct Buffer Adduct (e.g., Tris-Warhead) Active->Adduct + Primary Amines (Tris, Glycine) Cyclized Cyclized Lactam (Intramolecular) Active->Cyclized Nucleophilic Neighbor

Figure 1: Mechanistic pathways of α-bromoacetamide deactivation. The primary threat is nucleophilic displacement of the bromine atom by water (hydrolysis) or buffer components.

Solvents & Buffers: The "Environment"

The choice of solvent and buffer is the single most significant determinant of stability. A common error is storing stock solutions in "wet" DMSO or running reactions in Tris buffer.

Solvent Compatibility Matrix
Solvent / ComponentCompatibilityTechnical Note
DMSO (Anhydrous) High Ideal for stock solutions. Warning: DMSO is hygroscopic. Old DMSO absorbs water, accelerating hydrolysis [1].
Water / PBS Low (Storage) Half-life is pH-dependent. Stable for hours at pH < 7, but hydrolyzes rapidly at pH > 8.5 [2].
Tris / Glycine Incompatible Contains primary amines. Will rapidly react with the warhead via

, neutralizing it completely [3].
HEPES / MOPS High Non-nucleophilic buffers. Recommended for assay conditions.
DTT / BME Incompatible Thiol-based reducing agents will scavenge the warhead immediately.
TCEP Moderate Safer than DTT, but can still react slowly over long incubations. Use fresh and minimize exposure [4].
Decision Tree: Solvent Selection

SolventSelection Start Intended Use? Stock Long-term Stock (>24 Hours) Start->Stock Assay Biological Assay (<24 Hours) Start->Assay DMSO Anhydrous DMSO Store at -80°C Stock->DMSO Acetonitrile Acetonitrile (ACN) (If DMSO incompatible) Stock->Acetonitrile Alternative BufferCheck Check Buffer Composition Assay->BufferCheck Tris Contains Tris/Glycine? BufferCheck->Tris Switch SWITCH BUFFER Use HEPES or PBS Tris->Switch Yes Proceed Proceed (Keep pH < 8.0) Tris->Proceed No

Figure 2: Logic flow for selecting the correct solvent and buffer system to prevent pre-assay degradation.

Handling Protocols: The "Anhydrous Aliquot" System

To ensure reproducibility, you must treat bromoacetamide stocks as moisture-sensitive reagents. Follow this self-validating protocol.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >6 months at -80°C.

  • Solvent Preparation:

    • Use anhydrous DMSO (≥99.9%, water content <50 ppm).

    • Tip: If using a large bottle of DMSO, add activated 3Å or 4Å molecular sieves to the bottle 24 hours prior to use to scavenge residual water.

  • Dissolution:

    • Weigh the solid bromoacetamide compound in a glass vial.

    • Add the anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Vortex briefly until fully dissolved.[1] Do not sonicate for extended periods as heat accelerates degradation.

  • Aliquotting (Crucial Step):

    • Do not store the bulk solution in a single tube.

    • Aliquot the stock into small, single-use volumes (e.g., 20–50 µL) in high-quality polypropylene or amber glass vials.

    • Reasoning: Repeated freeze-thaw cycles introduce atmospheric moisture into the tube. Each thaw degrades the remaining stock [5].

  • Storage:

    • Flash freeze aliquots in liquid nitrogen (optional but recommended).

    • Store at -80°C .

    • Label clearly: "Single Use Only – Do Not Refreeze."

Protocol: In-Assay Handling
  • Thawing: Thaw one aliquot at Room Temperature (RT) immediately before use.

  • Dilution:

    • Perform intermediate dilutions in water/buffer only immediately prior to addition to the assay plate.

    • Rule of Thumb: Once diluted into aqueous buffer (pH 7.4), assume the warhead has a half-life of ~12–24 hours. Use within 4 hours for maximum potency.

  • Quenching (Post-Reaction):

    • If you need to stop the reaction for analysis, add excess DTT (10 mM) or Mercaptoethanol.[2] This rapidly consumes remaining unreacted warhead.

Frequently Asked Questions (FAQs)

Q: I see a +18 Da mass shift in my LC-MS. What happened? A: This indicates hydrolysis .[3] The Bromine atom (Mass ~79/81) has been displaced by a Hydroxyl group (-OH, Mass 17), but the net change relative to the expected product depends on your calculation. Specifically, the conversion of


 to 

results in a mass loss of ~62 Da. However, if you are looking at the intact mass vs. hydrolyzed mass, you might be misinterpreting the adduct.
  • Correction: If you see a peak that is [M-HBr+H2O] , that is the hydrolyzed product (

    
    -hydroxyacetamide). This is the "dead" warhead.
    

Q: Can I use TCEP as a reducing agent during my labeling experiment? A: Yes, but with caution. Unlike DTT, TCEP does not contain a thiol and is less reactive toward bromoacetamides. However, TCEP contains a phosphine which can slowly react with alkyl halides. Recommendation: Add TCEP after the labeling reaction is complete if reduction is needed for downstream analysis, or keep TCEP concentration low (<1 mM) and incubation times short [4].

Q: My compound precipitates when I dilute the DMSO stock into PBS. A: Bromoacetamide linkers can be hydrophobic.

  • Troubleshoot: Try a stepwise dilution. Dilute DMSO stock into 50% DMSO/Water first, then into buffer.

  • Alternative: Ensure your final DMSO concentration in the assay is 0.5% – 1.0% to aid solubility, provided your protein tolerates it.

Q: Why is my labeling yield lower at pH 6.5 compared to pH 8.0? A: The reactivity of the cysteine thiol is driven by the thiolate anion (


). The pKa of a typical surface cysteine is ~8.3. At pH 6.5, the cysteine is protonated (

) and less nucleophilic.
  • Optimization: Increase pH to 7.5–8.0 to drive the reaction, but do not exceed pH 8.5 to avoid hydrolysis and off-target lysine labeling [2].

References

  • MedChemExpress. Storage conditions for bromoacetamide based PROTACs. Retrieved from

  • BenchChem. Technical Support Center: Bromoacetamide-Thiol Reactions & pH Dependence. Retrieved from

  • University of Bath. Reactivity of bis-bromoacetamide linkers with Tris buffer. Retrieved from

  • Thermo Fisher Scientific. Introduction to Thiol Modification: Reactivity of TCEP and Iodo/Bromoacetamides. Retrieved from

  • Vector Laboratories. Stability of Bromoacetamido-PEG reagents. Retrieved from

Sources

Removing unreacted NBS from N-(2-(Bromomethyl)-5-nitrophenyl)acetamide mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Unreacted NBS from N-(2-(Bromomethyl)-5-nitrophenyl)acetamide Mixtures Ticket ID: NBS-WZ-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide via Wohl-Ziegler bromination presents a classic purification paradox. You are generating a highly reactive benzylic bromide (sensitive to hydrolysis) while trying to remove N-bromosuccinimide (NBS) (an oxidizer) and succinimide (a polar byproduct).

Standard aqueous washes often fail because succinimide has deceptive solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, leading to "streaking" on silica columns. Furthermore, aggressive basic washes can hydrolyze your benzylic bromide to the corresponding benzyl alcohol.

This guide provides three validated protocols to isolate your target with high purity.

Triage: Select Your Protocol

Before proceeding, determine the best workflow for your specific reaction conditions using the decision matrix below.

NBS_Cleanup_Decision_Tree start START: Reaction Complete? solvent_check Current Solvent System? start->solvent_check halogenated CCl4, Benzene, or Non-Polar Solvent solvent_check->halogenated Non-Polar polar Acetonitrile, DMF, or Polar Solvent solvent_check->polar Polar method_A PROTOCOL A: Filtration + Flash Wash (Best for Scale >5g) halogenated->method_A check_sens Is Product Hydrolysis Observed on TLC? polar->check_sens method_B PROTOCOL B: Reductive Aqueous Quench (Best for Scale <5g) check_sens->method_B No (Stable) method_C PROTOCOL C: Anhydrous Column Loading check_sens->method_C Yes (Unstable)

Figure 1: Decision matrix for selecting the appropriate NBS removal strategy based on solvent system and product stability.

Protocol A: The "Filtration First" Method (Non-Polar Solvents)

Best for: Reactions run in Carbon Tetrachloride (


), Benzene, or Cyclohexane.
Principle:  Succinimide is practically insoluble in cold non-polar solvents. NBS is slightly soluble, but bulk removal is best achieved physically.
Step-by-Step Procedure
  • Thermal Shock: Cool the reaction mixture to

    
     using an ice bath. Stir for 30 minutes. This maximizes the precipitation of succinimide.[1]
    
  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3).

    • Note: Do not use filter paper if you suspect residual radical initiator is present; it can degrade the paper.

  • The "Cake" Wash: Wash the solid succinimide cake with cold

    
     or Hexane. Combine this wash with your filtrate.
    
    • Validation: The solid collected is Succinimide.[2] The filtrate contains your Product + Unreacted NBS.

  • Solvent Swap: Evaporate the filtrate to dryness. Redissolve the residue in Ethyl Acetate (EtOAc).

  • The Polarity Wash: Wash the EtOAc solution with water (

    
     vol).
    
    • Why: Succinimide is highly water-soluble (

      
      ). Any residual succinimide that slipped through filtration will partition into the water. Unreacted NBS is less water-soluble (
      
      
      
      ) and may remain.

Protocol B: The Reductive Quench (The Gold Standard)

Best for: Complete removal of NBS when filtration is insufficient. Mechanism: Sodium Thiosulfate (


) reduces NBS to Succinimide (water-soluble) and Sodium Bromide (water-soluble).
Reaction: 

Reagents Required
  • 10% w/v Aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).[3]
  • Starch-Iodide Paper.

Step-by-Step Procedure
  • Dilution: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • The Quench: Add the 10% Thiosulfate solution to the separatory funnel. Shake vigorously for 2 minutes.

    • Observation: If the organic layer was orange/brown (due to

      
       or NBS), it should turn pale yellow or colorless.
      
  • Validation (Critical Step): Dip a strip of Starch-Iodide paper into the organic layer.

    • Dark Blue/Black: Oxidizer (NBS) is still present. Repeat step 2.

    • White/Colorless: NBS is completely consumed.

  • The Bicarbonate Buffer: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ).
    
    • Why: This neutralizes any hydrobromic acid (

      
      ) generated during the reaction, preventing acid-catalyzed hydrolysis of the benzylic bromide [1].
      
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate.
    

Protocol C: Troubleshooting Chromatography

Issue: "I ran a column, and the NBS/Succinimide is co-eluting with my product."

This occurs because Succinimide is polar and "streaks" on silica, contaminating a wide range of


 values.
The Fix: Pre-Column Wash

You cannot effectively separate NBS/Succinimide from this specific acetamide derivative using standard silica flash chromatography alone without significant yield loss. You must perform an aqueous wash (Protocol B) before loading the column.

If you have already concentrated your crude and it is a solid mixture:

  • Dissolve crude in Diethyl Ether (or 50% EtOAc/Hexane if insoluble).

  • Wash 3x with water.

  • Re-concentrate and load onto the column.

Data Table: Solubility Profile for Separation
CompoundWater SolubilityCCl4 SolubilityEther SolubilityRemoval Strategy
NBS Low (

)
ModerateLowChemical Reduction (Thiosulfate)
Succinimide High (

)
InsolubleInsolubleWater Wash / Filtration
Target Product InsolubleSolubleSolubleRemains in Organic Layer

Frequently Asked Questions (FAQs)

Q: My product turned into an alcohol during the workup. What happened? A: You likely experienced hydrolysis of the benzylic bromide. This happens if the workup is too basic (using NaOH) or too hot.

  • Correction: Use Sodium Bicarbonate (

    
    ) instead of Sodium Hydroxide. Keep all aqueous washes ice-cold (
    
    
    
    ) and minimize contact time.

Q: Can I just recrystallize the mixture to remove NBS? A: It is risky. NBS often co-crystallizes with acetamide derivatives due to similar polarity and hydrogen bonding potential. Chemical quenching (Protocol B) is far more reliable than physical separation for this specific impurity profile [2].

Q: The Starch-Iodide paper is turning blue even after washing with thiosulfate. A: You may have trapped


 or NBS inside a precipitate if your product crashed out. Dissolve the organic layer completely (add more DCM) to ensure the thiosulfate can contact the oxidant.

Q: I used DMF as a solvent. How do I get rid of it and the NBS? A: DMF is difficult. Pour the reaction mixture into ice water (5x volume). The succinimide and DMF will stay in the water. The product and NBS will precipitate (usually).[4] Filter the solid, dissolve it in EtOAc, and then perform the Thiosulfate wash (Protocol B) to remove the residual NBS.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. 3

  • Dauben, H. J.; McCoy, L. L. "N-Bromosuccinimide. I. Allylic Bromination, a General Survey of Reaction Variables." J. Am. Chem. Soc.1959 , 81, 4863–4873. 5[2][6][7]

  • BenchChem Technical Support. "Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis." BenchChem Knowledge Base. 2

Sources

Validation & Comparative

1H NMR chemical shifts for methylene protons in N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts for methylene protons in N-(2-(Bromomethyl)-5-nitrophenyl)acetamide Content Type: Publish Comparison Guide

Executive Summary

In the development of quinazolinone-based pharmacophores and heterocyclic intermediates, the precise characterization of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a critical quality gate. This guide provides a technical comparison of the 1H NMR spectral signatures of this target molecule against its metabolic and synthetic precursor, N-(2-methyl-5-nitrophenyl)acetamide .

For researchers monitoring the Wohl-Ziegler bromination of acetanilides, distinguishing the product's methylene protons (-CH2Br) from the starting material's methyl protons (-CH3) is the definitive validation step. This guide outlines the expected chemical shifts, mechanistic causes for deshielding, and experimental protocols for reliable assignment.

Spectral Fingerprint Analysis: Precursor vs. Product

The transformation from a methyl group to a bromomethyl group induces a significant downfield shift due to the electronegativity of bromine. The following table contrasts the key diagnostic signals in deuterated chloroform (


).
Table 1: Comparative Chemical Shifts (1H NMR, 400 MHz,

)
FeaturePrecursor (N-(2-methyl-5-nitrophenyl)acetamide)Target Product (N-(2-(Bromomethyl)-5-nitrophenyl)acetamide)

(Shift Change)
Diagnostic Signal Methyl Protons (Ar-CH3)Methylene Protons (Ar-CH2-Br)~2.15 ppm Downfield
Chemical Shift (

)
2.30 – 2.45 ppm 4.45 – 4.60 ppm +2.15 ppm
Multiplicity Singlet (

)
Singlet (

)
N/A
Integration 3H2H-1H equivalent
Amide -NH- ~7.5 – 8.0 ppm (Broad)~7.8 – 8.2 ppm (Broad)Slight deshielding
Acetyl -CH3 2.20 – 2.30 ppm2.25 – 2.35 ppmNegligible change

Note: The shift of the methylene protons in the target molecule is consistent with analogous para-nitrobenzyl bromide systems (4.4–4.6 ppm) rather than ortho-nitro systems (which shift further to ~4.8 ppm due to anisotropy).

Mechanistic Insight: The Physics of Deshielding

Understanding why the shift occurs ensures robust interpretation of data, especially when analyzing crude reaction mixtures.

  • Inductive Effect (-I): Bromine is highly electronegative compared to hydrogen. It pulls electron density away from the geminal carbon, deshielding the attached methylene protons. This reduces the local magnetic field experienced by the nuclei, requiring a higher external field for resonance (downfield shift).

  • Anisotropic Effect of the Amide: The ortho-acetamido group exerts a steric and electronic influence. Unlike a simple benzyl bromide, the carbonyl oxygen of the acetamide may participate in weak intramolecular hydrogen bonding or dipole interactions with the methylene protons, locking the conformation and sharpening the singlet.

  • Nitro Group Influence: While the nitro group is in the 5-position (meta to the methylene), its strong electron-withdrawing nature globally reduces electron density in the aromatic ring, contributing to a slight overall downfield shift compared to non-nitrated analogs.

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logic flow for monitoring the synthesis and validating the structure via NMR.

NMR_Workflow Start Precursor (Ar-CH3) Reaction Wohl-Ziegler Bromination (NBS, CCl4/DCM) Start->Reaction Initiate NMR_Check 1H NMR Analysis (CDCl3) Reaction->NMR_Check Aliquot Decision Peak Analysis NMR_Check->Decision Outcome_A Product Confirmed Singlet @ 4.5 ppm (2H) Decision->Outcome_A Only 4.5 ppm Outcome_B Incomplete Reaction Mix of 2.4 ppm & 4.5 ppm Decision->Outcome_B Both Peaks Outcome_C Over-Bromination Methine @ ~6.5 ppm Decision->Outcome_C New Downfield Peak

Figure 1: Decision logic for monitoring the bromination of N-(2-methyl-5-nitrophenyl)acetamide.

Experimental Protocol: Validated Acquisition

To ensure reproducibility and accurate integration, follow this standardized protocol.

Sample Preparation
  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
    • Why:

      
       minimizes solvent interaction with the amide proton compared to DMSO-
      
      
      
      , preventing peak broadening that can obscure aromatic signals.
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

    • Warning: High concentrations may cause stacking effects, shifting aromatic peaks.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic succinimide byproducts (if analyzing crude).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     second  (ideally 5s for quantitative integration).
    
  • Scans (NS): 16 scans are sufficient for pure samples; 64 scans for crude reaction monitoring.

  • Temperature: 298 K (

    
    ).
    
Data Processing
  • Phasing: Apply automatic phasing, followed by manual correction to ensure a flat baseline around 4.0–5.0 ppm.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm ).
    
  • Integration:

    • Set the integral of the Acetyl Methyl (-COCH3) singlet at ~2.2 ppm to 3.00 .

    • Verify the Methylene (-CH2Br) singlet at ~4.5 ppm integrates to 2.00 ± 0.1 .

References
  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of benzylic bromides in continuous flow. (Provides comparative shifts for acetamido-nitrobenzyl bromide analogs). [Link]

  • Oregon State University. 1H NMR Chemical Shifts: Typical ranges for Alkyl Halides. [Link]

Comparative Guide: Mass Spectrometry Profiling of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a critical electrophilic intermediate, often utilized in the synthesis of quinazolinone-based pharmacophores. Its analysis presents a unique challenge due to the competing fragmentation pathways driven by the ortho-effect (proximity of the acetamide and bromomethyl groups) and the lability of the carbon-bromine bond.

This guide compares the performance of Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) for this compound. It provides a definitive fragmentation roadmap to distinguish this intermediate from its hydrolysis products (benzyl alcohols) or cyclized impurities (quinazoliniums) during drug development.

Part 1: Structural Context & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion based on the unique isotopic signature of bromine.

FeatureSpecificationMass Spectrometry Implication
Formula

Monoisotopic Mass: 271.98 (for

)
Isotope Pattern

M+ and (M+2)+ doublet of equal intensity. This is the primary filter for identification.
Lability Benzylic C-Br bondHighly susceptible to heterolytic cleavage, leading to rapid formation of

species.
Ortho-Subst. 1-Acetamide, 2-BromomethylFacilitates intramolecular cyclization (Ortho Effect), dominating the ESI spectrum.
Part 2: Comparative Analysis (ESI vs. EI)

The choice of ionization technique radically alters the observed "fingerprint" of this molecule.

Method A: ESI-MS/MS (Positive Mode)

Best for: Purity profiling, reaction monitoring, and observing the "intact" skeleton.

  • Performance: Soft ionization yields a strong protonated molecule

    
    . However, the benzylic bromide is so reactive that in-source fragmentation often occurs even at low cone voltages.
    
  • Key Characteristic: The spectrum is dominated by the loss of HBr or loss of Br driven by intramolecular cyclization.

  • Detection Limit: High sensitivity due to the basic nitrogen on the acetamide.

Method B: EI-MS (70 eV)

Best for: Library matching and confirming the nitro group position.

  • Performance: Hard ionization shatters the weak C-Br bond immediately. The molecular ion (

    
    ) is often weak or absent.[1][2][3]
    
  • Key Characteristic: High abundance of low-mass fragments typical of nitro-aromatics (m/z 76, 65, 30).

  • Drawback: Difficult to distinguish from the cyclized quinazolinone analog because the "intact" bromide is rarely preserved.

Comparison Summary Table:

FeatureESI-MS/MS (Recommended)EI-MS (Alternative)
Precursor Stability High: Preserves

273/275 doublet.
Low:

often undetectable.
Dominant Pathway Cyclization (

or

).
Nitro cleavage & Deacetylation.
Structural Insight Confirms bromine presence and benzylic reactivity.Confirms aromatic core and nitro group.
Suitability Primary method for LC-MS monitoring. Secondary method for GC-MS ID.
Part 3: Detailed Fragmentation Pathways (ESI-CID)

The following section details the Collision-Induced Dissociation (CID) pathways observed in ESI(+).

Pathway 1: The "Ortho-Effect" Cyclization (Dominant)

This is the signature transition. The amide oxygen (or nitrogen) acts as an internal nucleophile, attacking the benzylic carbon and displacing the bromide.

  • Transition:

    
    
    
  • Mechanism: Intramolecular Nucleophilic Substitution (

    
    ).
    
  • Result: Formation of a stable 2-methylquinazolin-1-ium or benzoxazinium cation.

  • Diagnostic Value: If this peak (

    
     193) appears in the blank or source-induced spectrum, it indicates the sample is degrading or cyclizing in the vial.
    
Pathway 2: Ketene Elimination (McLafferty-like)

Typical for acetamides, the loss of ketene (


, 42 Da) generates the aniline cation.
  • Transition:

    
    
    
  • Significance: This peak retains the bromine pattern (doublet), proving the C-Br bond is still intact after deacetylation.

Pathway 3: Nitro Group Degradation

High-energy collisions lead to the fragmentation of the nitro group.

  • Loss of NO (30 Da):

    
     (from the cyclized species).
    
  • Loss of

    
     (46 Da): 
    
    
    
    .
Part 4: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, highlighting the critical "Ortho-Cyclization" route.

FragmentationPathway Precursor Precursor [M+H]+ m/z 273 / 275 (1:1 Doublet) Cyclized Cyclized Cation (Quinazolinium/Benzoxazine) m/z 193 (Base Peak) Precursor->Cyclized Loss of HBr (80/82 Da) Ortho-Attack Deacetyl Deacetylated Amine [M - Ketene]+ m/z 231 / 233 Precursor->Deacetyl Loss of Ketene (42 Da) Frag_NO Loss of NO m/z 163 Cyclized->Frag_NO -NO (30) Frag_NO2 Loss of NO2 m/z 147 Cyclized->Frag_NO2 -NO2 (46) Frag_Br Benzyl Cation (Loss of Br from Deacetyl) m/z 152 Deacetyl->Frag_Br -Br (79/81)

Figure 1: ESI-MS/MS fragmentation tree. The red path indicates the dominant "Ortho-Effect" cyclization mechanism.

Part 5: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. It includes a "Source Fragmentation Check" to distinguish between thermal degradation and true MS fragmentation.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: Methanol is nucleophilic and can attack the benzylic bromide, creating a methoxy-artifact (

      
      ) in the vial.
      
  • Concentration: 10 µg/mL.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: Water/ACN + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

Step 3: The "Source Check" (Critical Validation)

Before running MS/MS, perform a Cone Voltage Ramp :

  • Set Q1 Scan (MS1 only).

  • Inject sample at Low Cone Voltage (e.g., 15V).

    • Expectation: Dominant doublet at 273/275.

  • Inject sample at High Cone Voltage (e.g., 60V).

    • Expectation: Disappearance of 273/275; appearance of 193 (Source Fragmentation).

  • Validation: If 193 is present at 15V, your sample has already degraded (cyclized) in the solvent.

Step 4: MS/MS Acquisition
  • Precursor: Select

    
     273 (
    
    
    
    isotope) for cleaner spectra.
  • Collision Energy (CE):

    • 10 eV: Confirm loss of ketene (231).

    • 25 eV: Maximize cyclized ion (193).

    • 40 eV: Generate fingerprint fragments (163, 147).

Part 6: Experimental Workflow Diagram

Workflow Sample Sample Prep (Acetonitrile) Check Stability Check (Avoid MeOH) Sample->Check MS1_Low MS1 Scan (Low Cone V) Target: 273/275 Check->MS1_Low MS1_High Source Frag Check (High Cone V) Target: 193 MS1_Low->MS1_High Validation MS2 MS/MS Acquisition (CE Ramp 10-40eV) MS1_High->MS2 Data Data Analysis Confirm Ortho-Effect MS2->Data

Figure 2: Analytical workflow ensuring differentiation between sample degradation and instrument fragmentation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-compounds in electrospray ionization." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Mass Spectrum of N-(2-methyl-5-nitrophenyl)acetamide (Analog)." [Link][4]

  • Prukała, D., et al. (2010).[5] "Electron ionization and electrospray ionization mass spectrometric study of... benzyl-substituted... halides." Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative HPLC Retention Time Analysis for N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: A Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is balancing the chemical stability of a reactive analyte with the need for rigorous separation from its degradation products. N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is a prime example of this analytical tightrope. It features a highly reactive bromomethyl moiety, a polar acetamide group, and an electron-withdrawing nitroaromatic ring.

This guide objectively compares the retention performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases. By exploring the causality behind solvent selection and column chemistry, we provide a self-validating framework to ensure your method is both robust and scientifically sound.

Mechanistic Causality: The Solvent & Selectivity Paradox

The Solvent Dilemma: Why Methanol is a Liability

In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Methanol (MeOH) is frequently used to maximize


 interactions on aromatic stationary phases[1]. However, for bromomethyl compounds, MeOH is a critical failure point. The bromomethyl group undergoes rapid solvolysis (nucleophilic substitution) in the presence of MeOH, converting the target analyte into a methoxymethyl ether artifact.

To preserve scientific integrity and prevent the formation of artifactual impurity peaks, Acetonitrile (ACN) must be strictly utilized as the organic modifier. Furthermore, dissolving the sample in the mobile phase is a necessary practice to prevent early elution or peak distortion caused by solvent mismatch[2].

Degradation Target N-(2-(Bromomethyl)- 5-nitrophenyl)acetamide (Target Analyte) Ether Methoxymethyl Ether (Artifact Impurity) Target->Ether Solvolysis in MeOH Alcohol Hydroxymethyl Derivative (Degradation Impurity) Target->Alcohol Hydrolysis in H2O MeOH Methanol (Nucleophilic Solvent) MeOH->Ether Water Water (Hydrolysis) Water->Alcohol

Solvolysis and hydrolysis pathways of the bromomethyl group affecting HPLC retention profiles.

The Selectivity Paradox: Overcoming ACN-Induced Suppression

Standard aliphatic C18 columns rely purely on dispersive hydrophobic interactions. Because N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is highly polar and aromatic, C18 often fails to adequately resolve it from its primary degradation product, N-(2-(hydroxymethyl)-5-nitrophenyl)acetamide.

Phenyl phases are the authoritative choice for orthogonal selectivity due to their ability to engage in


 interactions with long conjugate systems[3][4]. However, we face a paradox: ACN is known to suppress 

interactions[1]. Because we are forced to use ACN to maintain analyte stability, a standard Phenyl-Hexyl column loses much of its selective edge.

The Solution: A Biphenyl column possesses a dual-ring system that provides a significantly higher degree of electron density and shape selectivity. This compensates for the ACN-induced suppression, delivering superior retention and resolution for nitroaromatics even in ACN-based mobile phases[3][5].

Comparative Performance Data

To objectively evaluate these mechanisms, we compared three solid-core stationary phases (100 x 4.6 mm, 2.6 µm) using an identical ACN/Water gradient. The critical pair analyzed is the target analyte and its hydroxymethyl degradation impurity.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Primary Mechanism of Action in ACN
C18 4.201.451.8Hydrophobic (Dispersive)
Phenyl-Hexyl 5.851.203.1Hydrophobic + Moderate

Biphenyl 7.50 1.05 5.4 Enhanced

+ Steric / Shape Selectivity

Data Interpretation: The Biphenyl column clearly outperforms the alternatives. The rigid dual-ring structure not only increases the retention time (allowing the polar acetamide to interact more thoroughly with the stationary phase) but also sharpens the peak (Tf = 1.05) and maximizes resolution (Rs = 5.4).

Self-Validating Experimental Protocol

A trustworthy method must prove its own validity during execution. The following step-by-step protocol incorporates a continuous stability-indicating feedback loop to ensure the bromomethyl group remains intact throughout the analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Acidic pH suppresses silanol ionization on the silica support, preventing secondary ion-exchange interactions that cause peak tailing for the polar acetamide group.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

    • Causality: Strictly avoids nucleophilic attack on the bromomethyl moiety.

Step 2: Sample Preparation & The Stability Check Loop
  • Diluent: 50:50 Mobile Phase A:B.

  • Preparation: Dissolve the standard to a working concentration of 0.1 mg/mL.

  • Self-Validation Check: Prepare two identical vials.

    • Vial 1 (T=0): Inject immediately upon dissolution.

    • Vial 2 (T=24h): Store in the autosampler at 25°C and inject after 24 hours.

    • Acceptance Criteria: The target peak area must not decrease by >2.0%, and no new earlier-eluting peak (hydroxymethyl impurity) should appear. If degradation occurs, the autosampler temperature must be reduced to 4°C.

Step 3: Chromatographic Execution
  • Column: Solid-core Biphenyl (100 x 4.6 mm, 2.6 µm). Solid-core particles minimize longitudinal diffusion, allowing for high-efficiency separations without the extreme backpressures of fully porous sub-2µm particles[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintained in an oven to prevent diurnal retention time drift[2]).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 20%

      
       80% B (Linear gradient)
      
    • 8.0 - 10.0 min: 80% B (Column wash)

  • Detection: UV at 254 nm (Optimal wavelength for the nitrobenzene chromophore).

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution mixture containing both the target analyte and the hydroxymethyl impurity. Ensure the system meets the following criteria: Rs > 2.0 , Tf < 1.5 , and Retention Time RSD < 1.0% over 5 replicate injections.

HPLC_Method A Analyte: N-(2-(Bromomethyl)- 5-nitrophenyl)acetamide B Solvent Selection: Strictly ACN (Avoid MeOH) A->B Prevents Solvolysis C Stationary Phase Screening B->C D C18 Column (Baseline Hydrophobicity) C->D E Phenyl-Hexyl Column (Moderate π-π interactions) C->E F Biphenyl Column (Maximized π-π in ACN) C->F G System Suitability Validation (Rs > 2.0, Tf < 1.5) D->G E->G F->G Optimal Choice

Logical decision tree for HPLC method development of reactive bromomethyl nitroaromatics.

References

  • Title: 5 Source: chromatographyonline.com

  • Title: 3 Source: phenomenex.com

  • Title: 1 Source: agilent.com

  • Title: 4 Source: shimadzu.com

  • Title: 2 Source: sepscience.com

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical interactions. Handling bifunctional reactive intermediates like N-(2-(Bromomethyl)-5-nitrophenyl)acetamide (CAS: 651733-07-2) requires a deep mechanistic understanding of its molecular structure.

This compound is highly valuable in drug development and organic synthesis, but it presents a synergistic threat profile: it combines the aggressive electrophilicity of a benzyl bromide with the systemic toxicity and instability of a nitroaromatic system. To build a truly safe operational environment, we must design protocols that are not only protective but self-validating —ensuring that every hazard is chemically neutralized and verified before disposal.

Mechanistic Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The danger of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide stems directly from two functional groups:

  • The Bromomethyl Group (-CH₂Br): This is a potent alkylating agent. Because the benzylic carbon is highly electrophilic, it readily undergoes

    
     reactions with biological nucleophiles (such as the nitrogenous bases in DNA or the thiol groups in proteins). This makes the compound a severe vesicant (blistering agent), a powerful lachrymator, and a suspected mutagen. Furthermore, exposure to ambient moisture hydrolyzes the bromomethyl group, releasing corrosive Hydrogen Bromide (HBr) gas ([1]).
    
  • The Nitroaromatic Group (-NO₂): Nitroaromatics are readily absorbed through the skin and respiratory tract. Once systemic, they can be enzymatically reduced by nitroreductases into hydroxylamines, which oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia (chemical asphyxiation) ([2]). Additionally, nitroaromatics pose a severe deflagration risk if heated uncontrollably or exposed to strong caustic alkalis ([3]).

ToxicityMechanism Compound N-(2-(Bromomethyl)-5- nitrophenyl)acetamide BromoGroup Bromomethyl Group (-CH2Br) Compound->BromoGroup NitroGroup Nitroaromatic Group (-NO2) Compound->NitroGroup Alkylation Electrophilic Alkylation of Biological Nucleophiles BromoGroup->Alkylation HBrRelease Hydrolysis releasing HBr Gas BromoGroup->HBrRelease Reduction Enzymatic Reduction (Nitroreductases) NitroGroup->Reduction Mutagenesis DNA Damage & Mutagenesis Alkylation->Mutagenesis Vesicant Severe Tissue Burns (Vesicant/Lachrymator) HBrRelease->Vesicant Methemoglobinemia Methemoglobinemia (Hypoxia) Reduction->Methemoglobinemia

Bifunctional toxicity mechanism of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide.

Mandatory PPE & Engineering Controls Matrix

Because this compound is a high-risk alkylating agent, standard laboratory PPE is insufficient ([4]). The following quantitative matrix dictates the mandatory protective equipment required for any physical handling.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Primary Gloves Butyl Rubber (0.3 mm min)>480 min breakthrough timeExceptional resistance to halogenated organics. Nitrile alone will fail rapidly against benzylic halides.
Secondary Gloves Nitrile (4 mil min)<30 min breakthrough timeWorn under butyl gloves to provide a secondary barrier during the doffing process.
Eye Protection Indirect-vent Goggles + Face ShieldANSI Z87.1+ CompliantProtects against severe lachrymator vapors and catastrophic splash hazards. Contact lenses are strictly prohibited.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantMitigates fire risk; nitroaromatics pose deflagration hazards under extreme heat or basic conditions.
Ventilation Class II, Type B2 Fume Hood80–100 fpm face velocity100% exhaust to the outside; prevents recirculation of toxic HBr gas and organic vapors.

Self-Validating Operational Workflow

The following protocol is designed to isolate the researcher from the chemical and ensure that the reactive bromomethyl group is completely destroyed before the waste leaves the fume hood.

Phase 1: Preparation and Weighing
  • Purge the Environment: Ensure the fume hood is operating at an optimal face velocity of 80–100 fpm. Clear the workspace of all incompatible materials—specifically strong bases (NaOH, KOH) and primary amines , which can trigger violent, uncontrolled exothermic polymerization or decomposition ([1]).

  • Static Mitigation: Use an anti-static zeroing gun on the analytical balance. Nitroaromatic powders can accumulate static charges, posing a localized ignition risk.

  • Closed-System Transfer: Weigh the compound into a pre-tared, sealable vial. Only open the bulk container and the weighing vial inside the active fume hood to prevent the release of lachrymatory vapors into the general laboratory environment.

Phase 2: Reaction Execution
  • Inert Atmosphere: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or manifold. This prevents ambient moisture from hydrolyzing the bromomethyl group and releasing HBr gas.

  • Thermal Monitoring: Rigorously monitor the reaction temperature using an internal thermocouple. Do not allow the reaction to exceed your target parameters, as nitroaromatics are prone to thermal runaway.

Phase 3: Chemical Quenching (Decontamination)

Critical Safety Insight: Never use water or strong bases to quench benzyl bromides. Hydrolysis is highly exothermic, and strong bases can cause explosive reactions.

  • Thiosulfate Quench: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ). Slowly add the reaction waste or leftover reagent to the thiosulfate solution while stirring vigorously at 0°C (ice bath).
    
    • Causality: The thiosulfate ion is a "soft" nucleophile that rapidly and safely displaces the benzylic bromide via an

      
       mechanism, forming a stable, water-soluble Bunte salt. This permanently destroys the alkylating hazard.
      
  • The Self-Validation Step: Do not assume the quench is complete. Before declaring the waste safe for standard halogenated disposal, run a rapid Thin-Layer Chromatography (TLC) plate or an LC-MS aliquot of the quenched organic layer. The complete disappearance of the starting material validates that the alkylating hazard has been neutralized.

  • Disposal: Once chemically validated, transfer the biphasic mixture to a clearly labeled hazardous waste container designated for halogenated organics and aqueous salts.

SafeHandling Setup 1. Fume Hood Setup (Face Velocity >80 fpm) PPE 2. Don Advanced PPE (Butyl Gloves, Face Shield) Setup->PPE Weighing 3. Static-Free Weighing (Closed System) PPE->Weighing Reaction 4. Controlled Reaction (Inert Atmosphere) Weighing->Reaction Quenching 5. Chemical Quenching (10% Na2S2O3) Reaction->Quenching Disposal 6. TLC/LC-MS Validation & Waste Disposal Quenching->Disposal

Standard operating workflow for handling and validating the quench of reactive bromomethyl compounds.

Emergency Response Protocols

If the self-validating system fails or an accidental exposure occurs, immediate action is required:

  • Skin Exposure: The compound is a severe vesicant. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply salves or ointments, as they can trap the alkylating agent against the skin. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Because nitroaromatics can induce methemoglobinemia, medical personnel should be informed of the specific chemical identity so they can monitor blood oxygen levels and administer Methylene Blue if clinically indicated.

  • Spill Clean-Up: Evacuate the immediate area. Wearing full PPE (including a self-contained breathing apparatus if outside a fume hood), cover the spill with a damp absorbent material (to minimize dust/vapor). Carefully sweep the material into a non-metallic container and immediately treat it with the 10% Sodium Thiosulfate quenching solution described in Phase 3.

References

  • New Jersey Department of Health. "Benzyl Bromide Hazard Summary." NJ.gov.[Link]

  • Ju, K. S., & Parales, R. E. "Nitroaromatic Compounds, from Synthesis to Biodegradation." National Center for Biotechnology Information (NIH).[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures." Purdue University.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.